Nod-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMOGUKIYRAILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nod-IN-1: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nod-IN-1 is a potent, mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system.[1][2] These receptors play a crucial role in detecting bacterial peptidoglycan fragments, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[3] Dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, effects on signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological processes are also presented to aid researchers in the study and development of NOD-pathway modulators.
Core Mechanism of Action
This compound exerts its inhibitory effects by targeting both NOD1 and NOD2, thereby blocking the downstream inflammatory signaling cascade. Upon recognition of their respective ligands—diaminopimelic acid (DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—these receptors undergo a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[4] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD proteins and RIPK2.
The recruitment of RIPK2 is a critical step that initiates a series of downstream events, including the activation of the TAK1 (Transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[5][6][7] This ultimately leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[3][8] this compound, by inhibiting NOD1 and NOD2, prevents the initial signal transduction, thereby suppressing the inflammatory response.
Quantitative Data
The inhibitory potency of this compound has been characterized in various cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target | Value | Cell Line/Assay System | Reference(s) |
| IC50 | NOD1 | 5.74 µM | Not specified | [1][2] |
| IC50 | NOD2 | 6.45 µM | Not specified | [1][2] |
Note: Specific Ki (inhibition constant) and Kd (dissociation constant) values for the direct binding of this compound to NOD1 or NOD2 are not widely reported in the available literature. The IC50 values represent the concentration of this compound required to inhibit 50% of the NOD1/2-mediated cellular response.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Caption: NOD1/NOD2 signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for identifying NOD inhibitors.
Caption: Workflow for assessing this compound's effect on RIPK2 ubiquitination.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1/2 stimulation and to determine the inhibitory effect of compounds like this compound.[9][10]
Materials:
-
HEK293T cells
-
Expression plasmids for human NOD1 or NOD2
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS and antibiotics
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.
-
Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 100 ng/mL C12-iE-DAP for NOD1 or 100 ng/mL L18-MDP for NOD2) for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
IL-8 Secretion ELISA
This assay measures the amount of the pro-inflammatory chemokine IL-8 secreted by cells in response to NOD1/2 activation and the inhibitory effect of this compound.[1][11][12][13][14]
Materials:
-
THP-1 cells (or other relevant cell line, e.g., HCT116)
-
RPMI-1640 with 10% FBS and antibiotics
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., MDP)
-
This compound
-
96-well tissue culture plates
-
Human IL-8 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 10 µg/mL C12-iE-DAP or 10 µg/mL MDP) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow IL-8 to bind to the capture antibody.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the wells.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, agonist-stimulated control and determine the IC50 value.
Cell-Based RIPK2 Ubiquitination Assay
This assay is used to assess the effect of this compound on the ubiquitination of RIPK2, a key post-translational modification required for downstream signaling.[4][15][16][17]
Materials:
-
THP-1 or HEK293T cells
-
Expression plasmid for His- or FLAG-tagged ubiquitin (optional, for enhanced detection)
-
NOD2 agonist (e.g., L18-MDP)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors)
-
Anti-RIPK2 antibody
-
Anti-ubiquitin antibody (or anti-His/FLAG antibody if using tagged ubiquitin)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Transfection (if applicable): Culture THP-1 or HEK293T cells. If desired, transfect cells with a plasmid encoding tagged ubiquitin.
-
Compound Treatment: Pre-treat the cells with this compound (or vehicle control) for 1 hour. It is also recommended to treat with a proteasome inhibitor like MG132 for a few hours prior to lysis to allow for accumulation of ubiquitinated proteins.
-
Stimulation: Stimulate the cells with a NOD2 agonist (e.g., 200 ng/mL L18-MDP) for 30-60 minutes.
-
Cell Lysis: Lyse the cells in a buffer containing detergents and inhibitors of proteases and deubiquitinases.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the RIPK2-antibody complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ubiquitin (or anti-tag) antibody to detect ubiquitinated RIPK2. Re-probe the membrane with an anti-RIPK2 antibody to confirm equal loading of immunoprecipitated RIPK2.
-
Data Analysis: Compare the intensity of the ubiquitin signal in the this compound-treated samples to the vehicle-treated controls to determine the effect of the inhibitor on RIPK2 ubiquitination.
Conclusion
This compound is a valuable research tool for investigating the roles of NOD1 and NOD2 in health and disease. Its mechanism of action involves the dual inhibition of these intracellular sensors, leading to the suppression of the downstream RIPK2-mediated NF-κB and MAPK signaling pathways and a subsequent reduction in pro-inflammatory cytokine production. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the NOD signaling cascade in various inflammatory conditions. The accompanying visualizations aim to provide a clear conceptual framework for the complex molecular interactions and experimental workflows involved in the study of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. ptglab.com [ptglab.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Nod-IN-1: A Technical Guide to its Core Inhibitory Function on NOD1 and NOD2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nod-IN-1 is a synthetic small molecule that functions as a mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system. By targeting the NOD1/2 signaling pathways, this compound effectively modulates downstream inflammatory responses. This technical guide provides an in-depth overview of the core function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of innate immunity and the development of novel anti-inflammatory therapeutics.
Introduction to NOD1/NOD2 Signaling
The innate immune system provides the first line of defense against invading pathogens. NOD1 and NOD2 are crucial cytosolic sensors that recognize specific peptidoglycan (PGN) motifs derived from bacterial cell walls. NOD1 is primarily activated by γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a conserved motif present in both Gram-positive and Gram-negative bacteria[1][2].
Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and oligomerize. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions[3][4]. The formation of this "nodosome" complex is a critical step that initiates downstream signaling cascades, primarily activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways[5][6][7][8][9]. The activation of these pathways culminates in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which are essential for orchestrating an inflammatory response[10][11].
This compound: Mechanism of Action
This compound acts as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways. Its mechanism of action is centered on the disruption of the downstream signaling events that follow NOD1/2 activation. While the precise molecular binding site of this compound is not extensively detailed in the provided search results, its functional effect is the suppression of NF-κB activation and subsequent inflammatory cytokine production. It is important to note that while some inhibitors target RIPK2 directly, the specific interaction of this compound with components of the nodosome requires further elucidation.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its activity against both NOD1 and NOD2.
| Inhibitor | Target | Assay Type | IC50 Value (µM) | Reference |
| This compound | NOD1 | Cell-based | 5.74 | [12][13] |
| This compound | NOD2 | Cell-based | 6.45 | [12][13] |
Signaling Pathway and Inhibition Model
The following diagram illustrates the canonical NOD1/NOD2 signaling pathway and the proposed point of inhibition by this compound.
Experimental Protocols
The characterization of this compound's inhibitory function relies on robust and reproducible in vitro assays. Below are detailed protocols for two key experiments commonly used to assess the activity of NOD1/2 inhibitors.
NF-κB Luciferase Reporter Assay
This cell-based assay is a widely used method to quantify the activation of the NF-κB pathway. It utilizes a reporter gene system where the expression of luciferase is driven by an NF-κB responsive promoter. Inhibition of the NOD1/2 pathway by a compound like this compound will result in a dose-dependent decrease in luciferase activity.
Materials:
-
HEK293T cells
-
Plasmids:
-
NF-κB-luciferase reporter plasmid
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Human NOD1 or NOD2 expression plasmid
-
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine)
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
-
This compound
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA master mix in Opti-MEM containing the NF-κB-luciferase reporter plasmid, the Renilla luciferase plasmid, and either the NOD1 or NOD2 expression plasmid.
-
Add the transfection reagent to the DNA master mix, incubate according to the manufacturer's instructions to allow complex formation.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 1% FBS).
-
Remove the transfection medium from the cells and add 50 µL of the this compound dilutions to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare the NOD1 or NOD2 agonist at 2x the final desired concentration in assay medium.
-
Add 50 µL of the agonist solution to the wells containing this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Measure the firefly and Renilla luciferase luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
IL-8 Secretion Assay (ELISA)
This assay measures the amount of the pro-inflammatory chemokine IL-8 secreted by cells following stimulation of the NOD1/2 pathway. A reduction in IL-8 secretion in the presence of an inhibitor is indicative of its potency.
Materials:
-
Human cell line endogenously expressing NOD1 and NOD2 (e.g., HCT116 or THP-1)
-
RPMI 1640 medium with 10% FBS
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
-
This compound
-
Human IL-8 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Aspirate the old medium and add the diluted this compound to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Add the NOD1 or NOD2 agonist to the wells at a final concentration known to induce a robust IL-8 response.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for IL-8 measurement.
-
-
ELISA Procedure:
-
Perform the IL-8 ELISA according to the manufacturer's instructions[14][15][16][17]. This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected cell culture supernatants and a standard curve of recombinant human IL-8.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-8 in the cell culture supernatants by interpolating from the standard curve.
-
Calculate the percentage of inhibition of IL-8 secretion for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a novel NOD1/NOD2 inhibitor.
Conclusion
This compound serves as a valuable chemical tool for the investigation of NOD1 and NOD2 signaling in various physiological and pathological contexts. Its ability to inhibit both receptors provides a means to probe the combined roles of these pathways in inflammatory processes. The experimental protocols and workflows detailed in this guide offer a robust framework for the characterization of this compound and other novel inhibitors of the NOD-like receptor family. Further studies to elucidate the precise molecular interactions of this compound with the signaling complex and its in vivo efficacy will be crucial for its potential development as a therapeutic agent for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]
- 4. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. raybiotech.com [raybiotech.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. denovobiolabs.com [denovobiolabs.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cellular Target of Nod-IN-1
This technical guide provides a comprehensive overview of the cellular target of this compound, a known inhibitor of the Nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway. This document details the mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and its Cellular Targets
This compound is a potent mixed inhibitor of the nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2 .[1][2][3] These proteins are intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing specific components of bacterial peptidoglycan.[4][5]
-
NOD1 recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in the peptidoglycan of Gram-negative bacteria.[4][5]
-
NOD2 recognizes muramyl dipeptide (MDP), a conserved motif present in the peptidoglycan of both Gram-positive and Gram-negative bacteria.[6]
Upon recognition of their respective ligands, NOD1 and NOD2 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune mediators.[6][7] By inhibiting both NOD1 and NOD2, this compound can effectively modulate these inflammatory responses.
Mechanism of Action
The activation of NOD1 and NOD2 by their respective ligands triggers a conformational change and oligomerization of the receptor. This oligomerization facilitates the recruitment of the downstream serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2) , through a homotypic interaction between their respective caspase recruitment domains (CARD).[4][8][9][10]
The formation of the NOD-RIPK2 signaling complex, sometimes referred to as the "NODosome," is a critical step in the pathway.[11] Upon recruitment, RIPK2 is activated and undergoes polyubiquitination, which serves as a scaffold to recruit further downstream signaling components.[10][12][13] This leads to the activation of two major signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Activated RIPK2 recruits and activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB).[10] This phosphorylation targets IκB for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as IL-6, TNF-α, and IL-1β.[12][14][15]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activated RIPK2 complex also leads to the activation of MAPKs, such as p38, JNK, and ERK.[6][14] These kinases, in turn, activate other transcription factors like AP-1, which also contribute to the inflammatory response.[6]
This compound, as an inhibitor of NOD1 and NOD2, is presumed to act by preventing the initial activation and/or conformational changes in these receptors, thereby blocking the recruitment of RIPK2 and the subsequent downstream signaling events.
Quantitative Data
The inhibitory activity of this compound on its cellular targets has been quantified, primarily through cell-based assays measuring the inhibition of downstream signaling events.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | NOD1 | NF-κB Reporter Assay | 5.74 | [1][2][3] |
| This compound | NOD2 | NF-κB Reporter Assay | 6.45 | [1][2][3] |
Signaling Pathway Diagram
The following diagram illustrates the NOD1/NOD2 signaling pathway that is inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1/2 stimulation and its inhibition by this compound.
Objective: To determine the IC50 of this compound for the inhibition of NOD1- and NOD2-mediated NF-κB activation.
Materials:
-
HEK293T cells
-
Expression plasmids for human NOD1 or NOD2
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
NOD1 ligand: C12-iE-DAP
-
NOD2 ligand: L18-MDP
-
This compound
-
Luciferase assay system (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.
-
Ligand Stimulation: Add the NOD1 ligand (C12-iE-DAP, final concentration 100 ng/mL) or NOD2 ligand (L18-MDP, final concentration 100 ng/mL) to the respective wells.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the production and secretion of pro-inflammatory cytokines, which are downstream products of NOD1/2 signaling.
Objective: To confirm that this compound inhibits the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in response to NOD1/2 activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)
-
RPMI-1640 with 10% FBS
-
NOD1 ligand: iE-DAP
-
NOD2 ligand: MDP
-
This compound
-
ELISA kits for human IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Ligand Stimulation: Stimulate the cells with iE-DAP (for NOD1) or MDP (for NOD2) for 16-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards. Determine the concentration of the cytokine in each sample from the standard curve. Plot the cytokine concentration against the this compound concentration to assess the inhibitory effect.
CETSA is a biophysical assay that can be used to verify the direct binding of a compound to its target protein in a cellular context.[16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17]
Objective: To demonstrate target engagement of this compound with NOD1 and NOD2 in intact cells.
Materials:
-
Cells endogenously expressing or overexpressing NOD1 or NOD2
-
This compound
-
PBS and protease inhibitors
-
PCR thermocycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against NOD1 and NOD2
-
Secondary HRP-conjugated antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat the cells with this compound or vehicle control at a desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatants containing the soluble proteins and prepare them for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for NOD1 or NOD2.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a dual inhibitor of the intracellular innate immune receptors NOD1 and NOD2. Its mechanism of action involves the disruption of the initial steps of the NOD signaling pathway, thereby preventing the recruitment of RIPK2 and the subsequent activation of NF-κB and MAPK signaling cascades. This leads to a reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this compound and other modulators of the NOD-like receptor pathway. The provided diagrams serve as visual aids to understand the complex signaling network and experimental procedures involved in this area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NOD1 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. The Role of Intracellular Receptor NODs for Cytokine Production by Macrophages Infected with Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of nucleotide-binding oligomerization domain 1 during cytokine production by macrophages in response to Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcription of NOD1 and NOD2 and their interaction with CARD9 and RIPK2 in IFN signaling in a perciform fish, the Chinese perch, Siniperca chuatsi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted roles and regulation of nucleotide-binding oligomerization domain containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Nod1 Is an Essential Signal Transducer in Intestinal Epithelial Cells Infected with Bacteria That Avoid Recognition by Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]
A Technical Guide to Nod-IN-1 and the NOD1/NOD2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are critical intracellular pattern recognition receptors (PRRs) of the innate immune system.[1][2] They play a pivotal role in detecting bacterial peptidoglycan (PGN) fragments in the host cell cytosol, initiating signaling cascades that lead to inflammatory and antimicrobial responses.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This guide provides an in-depth overview of the NOD1/NOD2 signaling pathway and introduces Nod-IN-1, a potent dual inhibitor of both receptors. We will detail the molecular mechanisms, present quantitative data on inhibitor activity, provide comprehensive experimental protocols for studying the pathway, and visualize key processes using detailed diagrams.
The NOD1/NOD2 Signaling Pathway: An Overview
NOD1 and NOD2 are members of the NOD-like receptor (NLR) family and function as cytosolic sensors for bacterial components.[1][3] While NOD1 is ubiquitously expressed, the expression of NOD2 is more restricted, primarily found in immune cells like monocytes, macrophages, and dendritic cells, as well as intestinal Paneth cells.[4]
These receptors recognize specific motifs within bacterial peptidoglycan:
-
NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in the PGN of Gram-negative bacteria and certain Gram-positive bacteria.[1][5]
-
NOD2 detects muramyl dipeptide (MDP), a conserved motif present in the PGN of nearly all Gram-positive and Gram-negative bacteria.[5][6]
Upon ligand recognition, NOD1 and NOD2 undergo a conformational change, leading to self-oligomerization.[7] This activation initiates a downstream signaling cascade that is crucial for mounting an effective innate immune response.
Molecular Mechanism of NOD1/NOD2 Signaling
The activation of NOD1 and NOD2 converges on a common signaling pathway that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[6][8] The central adaptor protein in this cascade is the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).
The key steps are as follows:
-
Ligand Recognition and Oligomerization: In their inactive state, NOD1 and NOD2 are monomers.[7] Binding of their respective ligands (iE-DAP or MDP) to the leucine-rich repeat (LRR) domain induces a conformational change.[9]
-
RIPK2 Recruitment: The activated NOD proteins oligomerize and recruit RIPK2 through homotypic interactions between their caspase activation and recruitment domains (CARDs).[1][4]
-
Signal Complex Formation: The recruitment of RIPK2 leads to its ubiquitination, which is a critical step for the formation of a larger signaling complex, often called the "nodosome".[9][10] This complex recruits other key proteins, including the TAK1 kinase complex.[1][7]
-
Activation of NF-κB and MAPKs: The TAK1 complex activates both the IκB kinase (IKK) complex and the MAPK pathways (including p38, JNK, and ERK).[1][7]
-
Transcriptional Response: Activation of the IKK complex leads to the degradation of IκB proteins, allowing NF-κB to translocate to the nucleus. Both NF-κB and activated MAPKs (like AP-1) drive the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and antimicrobial peptides.[11]
This compound: A Dual Inhibitor of the NOD1/NOD2 Pathway
This compound is a small molecule compound identified as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways.[12][13] It serves as a valuable chemical probe for investigating the physiological and pathological roles of NOD receptor activation. Unlike more selective inhibitors, its dual activity allows for the broad suppression of inflammatory responses mediated by both NOD1 and NOD2.[12] The western blotting has shown that this compound can decrease the protein levels of NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.[12]
Quantitative Analysis of Inhibitor Activity
The potency of this compound and other relevant inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the response (e.g., NF-κB activation or cytokine production) by 50%.
| Inhibitor | Target(s) | IC50 (NOD1) | IC50 (NOD2) | IC50 (RIPK2) | Key Characteristics | Reference(s) |
| This compound | NOD1 / NOD2 | 5.74 µM | 6.45 µM | - | Potent mixed inhibitor with balanced activity. | [12][13][14] |
| Noditinib-1 (ML130) | NOD1 | 0.56 µM | ~20 µM | - | Potent and selective NOD1 inhibitor (>35-fold selectivity over NOD2). | [15] |
| Ponatinib | RIPK2 (and others) | - | - | 6.7 nM | A potent Type II kinase inhibitor that blocks RIPK2. | [5][16] |
| GSK2983559 | RIPK2 | 4 nM (IL-8) | 13 nM (TNF-α) | - | Potent RIPK2 inhibitor evaluated in clinical trials. | [5] |
| NOD1/2-IN-1 | NOD1 / NOD2 | 18 nM | 170 nM | - | Potent dual inhibitor targeting NOD1/2 pathways. | [13] |
| NOD1-RIPK2-IN-1 | NOD1 / RIPK2 | 42 nM | - | 1.52 nM | Dual inhibitor of NOD1 signaling and RIPK2 kinase activity. | [17] |
Note: IC50 values can vary based on the specific assay conditions. Values for GSK2983559 are reported from cellular assays measuring cytokine inhibition.
Experimental Protocols for Studying NOD1/NOD2 Inhibition
Validating the activity of inhibitors like this compound requires robust and reproducible cellular assays. Below are detailed protocols for key experiments used in the characterization of NOD pathway modulators.
Protocol 1: NF-κB Activation Reporter Assay
This assay measures the activation of the NF-κB pathway downstream of NOD1/NOD2 activation. It commonly uses a stable cell line (e.g., HEK293) expressing the relevant NOD receptor and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB-inducible promoter.[18][19][20]
Materials:
-
HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
-
This compound or other test compounds
-
Sterile, flat-bottom 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Complete growth medium (e.g., DMEM, 10% FBS, Penicillin/Streptomycin)
Methodology:
-
Cell Seeding:
-
Harvest HEK-Blue™ cells and resuspend in fresh growth medium.
-
Seed 5 x 10⁴ cells per well (in 100 µL) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the cells and add 90 µL of medium containing the desired concentration of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare NOD1 or NOD2 agonist at 10X the final desired concentration.
-
Add 10 µL of the 10X agonist solution to the appropriate wells. Include an unstimulated control well.
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
-
Signal Detection (SEAP):
-
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of supernatant from the stimulated cell plate to the plate containing the detection medium.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background reading (unstimulated control) from all values.
-
Calculate the percentage of inhibition relative to the agonist-only control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cytokine Production Measurement by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from immune cells, such as human THP-1 monocytes or primary macrophages, in response to NOD activation.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
NOD1/NOD2 agonists
-
This compound or other test compounds
-
RPMI-1640 medium with 10% FBS
-
Human IL-8 or TNF-α ELISA kit (e.g., R&D Systems, BD Biosciences)
-
96-well plates
Methodology:
-
Cell Seeding: Seed THP-1 cells or BMDMs in a 96-well plate at a density of 1 x 10⁵ cells per well in 180 µL of medium. For THP-1 cells, differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48 hours if required, followed by a rest period.
-
Inhibitor and Agonist Treatment:
-
Add 10 µL of 20X test inhibitor solution to each well and pre-incubate for 1 hour.
-
Add 10 µL of 20X NOD agonist to stimulate the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol.
-
Briefly, coat an ELISA plate with capture antibody, block the plate, add cell supernatants and standards, add detection antibody, add substrate (e.g., TMB), and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the cytokine concentration in each sample based on the standard curve. Determine the IC50 of the inhibitor as described in Protocol 4.1.
Protocol 3: Cell Viability (Cytotoxicity) Assay
It is crucial to ensure that the observed inhibition is not due to compound-induced cell death. The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Cells and compounds prepared as in the primary assay.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
96-well plate.
Methodology:
-
Cell Treatment: Prepare a 96-well plate with cells and test compounds at the same concentrations and for the same duration as the functional assay (e.g., 24 hours). Include a "cells only" control and a "no cells" background control.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background absorbance (no cells control) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells: (Abs_treated / Abs_vehicle) * 100.
-
A significant drop in viability (e.g., below 80%) at active concentrations may indicate cytotoxicity.[12]
-
Conclusion
The NOD1/NOD2 signaling pathway is a cornerstone of the innate immune response to bacterial pathogens. Its intricate molecular machinery provides multiple points for therapeutic intervention in inflammatory diseases. This compound, as a dual inhibitor, is an invaluable research tool for dissecting the broad consequences of NOD pathway activation. The standardized protocols provided in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and other novel modulators, paving the way for the development of new therapeutics for NOD-associated pathologies.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | The role of NOD-like receptors in innate immunity [frontiersin.org]
- 4. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 19. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Nod-IN-1: A Technical Guide on its Biological Activity and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the biological activity of Nod-IN-1, a potent inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors. It includes quantitative data, in-depth experimental methodologies, and visual representations of its mechanism of action.
Introduction
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and 2 (NOD2) are key intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1][2][3] They detect specific peptidoglycan (PGN) fragments from bacteria, initiating signaling cascades that lead to inflammatory responses.[4][5][6][7][8] NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[4][8] Dysregulation of NOD1 and NOD2 signaling is associated with various inflammatory disorders, making them attractive therapeutic targets.[9]
This compound is a small molecule identified as a potent, mixed inhibitor of both NOD1 and NOD2.[10] This guide details its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Quantitative Biological Activity
This compound demonstrates balanced inhibitory activity against both NOD1 and NOD2 in the low micromolar range.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | Inhibitor | IC50 (μM) | Assay System |
| Human NOD1 | This compound | 5.74 | C12-iE-DAP-induced NF-κB activation in HEK-Blue™ cells[10][11] |
| Human NOD2 | This compound | 6.45 | Ligand-induced NF-κB activation in HEK-Blue™ cells[10][11] |
Mechanism of Action and Signaling Pathway
Upon activation by their respective ligands, NOD1 and NOD2 undergo a conformational change and oligomerization.[12] This leads to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[6][12] The recruitment and subsequent ubiquitination of RIPK2 act as a scaffold to engage downstream complexes, including the TAK1 complex, which in turn activates both the canonical NF-κB and MAPK signaling pathways.[12][13][14] This cascade culminates in the nuclear translocation of transcription factors like NF-κB and AP-1, leading to the expression of pro-inflammatory genes, including cytokines and chemokines.[13]
This compound exerts its biological effect by inhibiting this signaling cascade, specifically preventing ligand-induced NF-κB activation downstream of NOD1 and NOD2.[11]
Experimental Protocols
The characterization of this compound's biological activity relies on specific cell-based assays. Below are detailed methodologies for key experiments.
NF-κB Reporter Gene Assay
This assay is the primary method for quantifying the inhibitory potency of this compound on NOD1 and NOD2 signaling.[5][7][9]
-
Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by this compound.
-
Cell Line: HEK-Blue™ NOD1 or HEK-Blue™ NOD2 cells (InvivoGen). These are human embryonic kidney (HEK293) cells that are co-transfected to express the respective human NOD receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing NF-κB and AP-1 binding sites.
-
Materials:
-
HEK-Blue™ Cells
-
NOD1 agonist: C12-iE-DAP (Tri-DAP)[11]
-
NOD2 agonist: L18-MDP
-
This compound (dissolved in DMSO)
-
QUANTI-Blue™ Solution (InvivoGen) for SEAP detection
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Plate HEK-Blue™ cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and incubate overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Ligand Stimulation: After a short pre-incubation with the compound (e.g., 1 hour), add the specific NOD agonist (C12-iE-DAP for NOD1 cells, L18-MDP for NOD2 cells) to the wells to stimulate the pathway.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Transfer a small aliquot of the cell culture supernatant to a new 96-well plate containing QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[15][16]
Cell Viability (Cytotoxicity) Assay
This assay is crucial to ensure that the observed inhibition of NF-κB is not due to general cellular toxicity.
-
Objective: To assess the effect of this compound on the metabolic activity and viability of cells.
-
Assay Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium.
-
Cell Line: HEK-Blue™ NOD1 cells.[10]
-
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound (e.g., up to 25 μM) for 24 hours.[10]
-
MTS Reagent Addition: Add a premixed MTS reagent solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm.
-
-
Data Analysis: The absorbance is directly proportional to the number of living cells. Cell viability is expressed as a percentage relative to the untreated control. Results for this compound showed that it is well tolerated by HEK-Blue NOD1 cells, with residual metabolic activities not falling below 80% at the maximum tested concentration of 25 μM.[10]
Summary and Conclusion
This compound is a valuable research tool characterized as a dual inhibitor of NOD1 and NOD2. Quantitative analysis confirms its inhibitory activity in the low micromolar range for both receptors. Its mechanism involves the disruption of the canonical NOD signaling pathway, preventing the activation of the transcription factor NF-κB. Standardized experimental protocols, such as NF-κB reporter and MTS cytotoxicity assays, are essential for its characterization and for screening new, more potent derivatives. The data and methodologies presented in this guide provide a comprehensive resource for professionals in immunology and drug development exploring the therapeutic potential of NOD receptor modulation.
References
- 1. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 3. Activation and regulation mechanisms of NOD-like receptors based on structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 6. NOD1 - Wikipedia [en.wikipedia.org]
- 7. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifaceted roles and regulation of nucleotide-binding oligomerization domain containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ww2.amstat.org [ww2.amstat.org]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Nod-IN-1: A Technical Guide to its Discovery and Development as a Dual NOD1/NOD2 Inhibitor
This document provides a comprehensive technical overview of the discovery and development of Nod-IN-1, a potent mixed inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of the innate immune system.
Introduction: The Role of NOD1 and NOD2 in Innate Immunity
Nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 are key intracellular pattern recognition receptors (PRRs) that form a crucial part of the innate immune system.[1][2][3] These receptors are responsible for detecting specific molecular patterns associated with bacterial pathogens, thereby initiating inflammatory and antimicrobial responses.[1][4][5]
-
NOD1 is ubiquitously expressed and recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan (PGN) found predominantly in Gram-negative bacteria.[1][6][7]
-
NOD2 expression is more restricted, primarily to immune cells like macrophages and dendritic cells, as well as intestinal epithelial cells.[8][9] It recognizes muramyl dipeptide (MDP), a PGN motif common to both Gram-positive and Gram-negative bacteria.[3][6]
Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and oligomerization. This activation leads to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[7][9][10] The formation of the NOD-RIPK2 signalosome triggers downstream signaling cascades, principally activating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][9][11][12] This culmination of signaling results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing bacterial infections.[11][13]
Given their central role in inflammation, dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, asthma, and metabolic disorders.[1][6][14][15] This has made them attractive targets for the development of small-molecule inhibitors to therapeutically modulate inflammatory responses. This compound emerged from research efforts aimed at identifying such inhibitors.
Discovery and Development of this compound
The discovery of NOD1/2 inhibitors has largely been driven by high-throughput screening (HTS) campaigns designed to identify small molecules that can block NOD-dependent NF-κB activation.[14][15] These campaigns typically employ cell-based reporter assays where the activation of the NOD pathway by a specific ligand drives the expression of a reporter gene, such as luciferase.[15][16]
This compound was identified as a potent, mixed inhibitor of both NOD1 and NOD2.[17] It represents a class of compounds with a balanced inhibitory profile against both receptors, distinguishing it from more selective inhibitors like Noditinib-1 (also known as ML130), which shows a 36-fold selectivity for NOD1 over NOD2.[8][18]
Quantitative Data
The inhibitory activity and in vivo formulation details for this compound are summarized below. Data for the selective NOD1 inhibitor Noditinib-1 (ML130) is included for comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) | Selectivity | Reference |
| This compound | NOD1 | 5.74 | Mixed Inhibitor | [17][18] |
| NOD2 | 6.45 | [17][18] | ||
| Noditinib-1 (ML130) | NOD1 | 0.56 | ~36-fold vs NOD2 | [18] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%.[19][20][21]
Table 2: In Vivo Formulation Protocol for this compound
| Component | Volumetric Ratio | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [17] |
| PEG300 | 40% | Solubilizer/Vehicle | [17] |
| Tween-80 | 5% | Surfactant/Emulsifier | [17] |
| Saline | 45% | Vehicle/Diluent | [17] |
| Final Solubility | ≥ 2.5 mg/mL (7.28 mM) | [17] |
Experimental Protocols
The following protocols describe the key methodologies used in the characterization of this compound.
This assay is the primary method for quantifying the inhibitory activity of compounds against the NOD1 and NOD2 signaling pathways.
-
Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by a test compound.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells stably transfected with a plasmid containing an NF-κB-dependent luciferase reporter gene (293T-kB-LV-LUC).[16] These cells are also engineered to overexpress either human NOD1 (for the NOD1 assay) or human NOD2 (for the NOD2 assay).[22]
-
Reagents:
-
Protocol:
-
Seed the engineered HEK293 cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound) in cell culture medium.
-
Pre-incubate the cells with the test compound dilutions for a specified period (e.g., 1 hour).
-
Stimulate the cells by adding the appropriate NOD ligand (Tri-DAP for NOD1-expressing cells, MDP for NOD2-expressing cells) to a final concentration known to induce a robust response.
-
Incubate the plates for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.[23]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO-treated controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
-
This assay is performed to ensure that the observed inhibition of NF-κB signaling is not a result of compound-induced cell death.
-
Objective: To assess the metabolic activity and viability of cells after treatment with the test compound.
-
Cell Line: HEK-Blue™ NOD1 cells or the relevant HEK293T cell line used in the primary assay.
-
Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar viability reagent.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations (typically up to the highest concentration used in the reporter assay, e.g., 25 μM) for 24 hours.[17]
-
Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Compare the absorbance of compound-treated cells to that of untreated (vehicle) control cells. A compound is generally considered non-toxic if cell viability remains high (e.g., >80%) at the tested concentrations.[17]
-
This protocol details the preparation of this compound for administration in animal models.
-
Objective: To prepare a clear, soluble formulation of this compound suitable for in vivo use.
-
Materials: this compound powder, DMSO, PEG300, Tween-80, Saline.
-
Protocol: [17]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of PEG300 (to achieve a final concentration of 40%).
-
Add the required volume of the this compound/DMSO stock solution (for a final DMSO concentration of 10%) to the PEG300 and mix thoroughly.
-
Add the required volume of Tween-80 (for a final concentration of 5%) and mix again.
-
Finally, add the required volume of saline (to make up the final 45%) and mix until a clear solution is formed.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[17]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the NOD1 signaling pathway and the general workflow for inhibitor discovery.
Caption: Canonical NOD1 signaling pathway from ligand recognition to gene transcription.
Caption: General workflow for the discovery and validation of NOD1/2 inhibitors.
References
- 1. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 2. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Activation and regulation mechanisms of NOD-like receptors based on structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOD1 - Wikipedia [en.wikipedia.org]
- 8. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cusabio.com [cusabio.com]
- 12. Nucleotide-binding oligomerization domain 1 (NOD1) regulates microglial activation in pseudorabies virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A In Vitro and In Vivo Study of the Ability of NOD1 Ligands to Activate the Transcriptional Factor NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. ww2.amstat.org [ww2.amstat.org]
- 22. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and validation of click-modified NOD1/2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
Nod-IN-1: A Technical Guide to Downstream Signaling Effects
An in-depth technical guide on the core downstream signaling effects of Nod-IN-1 for researchers, scientists, and drug development professionals.
Abstract: this compound is a recognized inhibitor of the Nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, which are key intracellular pattern recognition receptors in the innate immune system. Dysregulation of NOD1/2 signaling is implicated in a variety of inflammatory diseases, making these receptors significant targets for therapeutic intervention. This guide provides a detailed examination of the downstream signaling effects of this compound, presenting quantitative data, outlining experimental protocols, and visualizing the complex cellular pathways involved. It is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development.
Introduction: NOD1/NOD2 Signaling
The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). NOD1 and NOD2 are cytoplasmic PRRs that play a crucial role in initiating inflammatory responses against invading bacteria.[1][2]
-
NOD1 is ubiquitously expressed and primarily recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in most Gram-negative and some Gram-positive bacteria.[3][4][5]
-
NOD2 expression is more restricted, mainly to immune cells like monocytes and macrophages, and it detects muramyl dipeptide (MDP), a peptidoglycan motif common to nearly all bacteria.[4]
Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and self-oligomerize.[1][2][3] This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through a homotypic CARD-CARD interaction.[1][3][6][7] The formation of this "nodosome" complex is the central event that triggers downstream signaling.[8] Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit the TAK1 complex.[1][6][8][9] TAK1, in turn, activates two major downstream pathways: the Nuclear Factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3][6][7][8][10] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for host defense.[7][11]
Mechanism of Action of this compound
This compound is a compound identified as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways.[12] By targeting these initial receptors, this compound effectively prevents the conformational changes required for RIPK2 recruitment and the subsequent assembly of the nodosome. This blockade at an early stage of the cascade prevents the activation of all major downstream signaling events, including the NF-κB and MAPK pathways.
Caption: this compound inhibits NOD1 and NOD2, blocking downstream signaling.
Core Downstream Signaling Effects
The primary effect of this compound is the comprehensive suppression of the inflammatory response mediated by NOD1 and NOD2.
Inhibition of NF-κB and MAPK Pathways
By preventing the activation of RIPK2 and TAK1, this compound blocks the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of its target genes.[6] Concurrently, this compound prevents the phosphorylation and activation of key MAPKs, including p38, JNK, and ERK.[3][6][10][13] These kinases are responsible for activating other transcription factors, such as AP-1, which also contribute to the inflammatory gene expression program.[10]
Reduction of Pro-inflammatory Cytokine Production
A direct consequence of NF-κB and MAPK pathway inhibition is a significant reduction in the production and secretion of pro-inflammatory cytokines and chemokines. In various cell types, including epithelial cells and monocytes, NOD1/2 activation leads to the release of IL-8, TNF-α, IL-6, and IL-1β.[3][11] Treatment with this compound effectively abrogates the production of these critical inflammatory mediators in response to NOD1/2 agonists.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cellular assays. The data highlights its potency as a dual inhibitor.
Table 1: Inhibitory Potency of this compound
| Target | Assay System | IC50 |
|---|---|---|
| NOD1 | Cellular Reporter Assay | 5.74 µM[12] |
| NOD2 | Cellular Reporter Assay | 6.45 µM[12] |
Table 2: Effects of NOD Inhibition on Downstream Cellular Responses
| Response | Cell Type | Agonist | Effect of Inhibition |
|---|---|---|---|
| IL-8 Secretion | Human Sebocytes | Tri-DAP (NOD1) | Significantly decreased by NOD1 inhibitor ML130[14] |
| TNF-α Secretion | THP-1 Cells | C12-iE-DAP (NOD1) + LPS | Blocked by NOD antagonists[11][15] |
| IL-6 Secretion | Murine BMDMs | iE-DAP (NOD1) | Negligible production in Nod1-/- cells[16] |
| p38 MAPK Activation | Colorectal Cancer Cells | C12-iE-DAP (NOD1) | Attenuated by NOD1 inhibitor ML130[17] |
| NF-κB Activation | PTEC Cells | TNF-α | Dose-dependent inhibition by N-Octanoyl Dopamine[18] |
Note: While this compound is a known NOD1/2 inhibitor, much of the detailed downstream characterization in the literature has been performed with other specific inhibitors like ML130 or in knockout models. The principles of downstream inhibition remain the same.
Experimental Protocols
Characterizing the effects of inhibitors like this compound requires specific cellular and biochemical assays.
NF-κB Luciferase Reporter Gene Assay
This is a common high-throughput screening method to identify and quantify the activity of NOD pathway inhibitors.[19]
Caption: Workflow for an NF-κB luciferase reporter gene assay.
Methodology:
-
Cell Seeding: HEK293T cells, engineered to contain a luciferase gene under the control of an NF-κB promoter, are seeded into 96- or 384-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
Agonist Stimulation: Cells are then stimulated with a NOD1 agonist (e.g., Tri-DAP) or NOD2 agonist (e.g., MDP) to activate the pathway.[19]
-
Incubation: The plates are incubated for approximately 6 hours to allow for transcription and translation of the luciferase enzyme.
-
Signal Detection: A lytic reagent containing the luciferase substrate is added to the wells. The resulting luminescence, which is proportional to NF-κB activity, is measured.
-
Analysis: Data is normalized to controls, and dose-response curves are generated to determine the IC50 value of the inhibitor.
Cytokine Secretion Assay (ELISA)
This protocol measures the downstream production of a specific cytokine, such as IL-8 or TNF-α, from immune or epithelial cells.
Caption: Workflow for measuring cytokine secretion via ELISA.
Methodology:
-
Cell Culture: Cells such as THP-1 monocytes are cultured in appropriate media.[11]
-
Treatment and Stimulation: Cells are pre-treated with this compound before being stimulated with a NOD agonist. For synergy studies, a TLR agonist like LPS can be co-administered.[11]
-
Incubation: Cells are incubated for an extended period (e.g., 24 hours) to allow for cytokine synthesis and secretion into the supernatant.
-
Supernatant Collection: The cell culture medium is carefully collected.
-
ELISA: The concentration of the target cytokine in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Conclusion
This compound serves as a critical tool for the study of innate immunity. As a dual inhibitor of NOD1 and NOD2, it effectively dismantles the initial steps of the nodosome signaling cascade. Its primary downstream effects are the potent inhibition of the NF-κB and MAPK pathways, leading to a broad-spectrum reduction in the expression of key pro-inflammatory mediators. The methodologies and data presented here underscore the compound's utility in dissecting these pathways and highlight the therapeutic potential of targeting NOD1 and NOD2 in a host of chronic inflammatory and autoimmune diseases.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NOD1 - Wikipedia [en.wikipedia.org]
- 6. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The role of NOD-like receptors in innate immunity [frontiersin.org]
- 9. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 10. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Nucleotide-binding oligomerization domain protein-1 is expressed and involved in the inflammatory response in human sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Ant… [ouci.dntb.gov.ua]
- 16. Synthesis and validation of click-modified NOD1/2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the pattern recognition receptor NOD1 augments colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nod-IN-1 and Inflammasome Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and endogenous danger signals. Among these, the Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) play a crucial role in initiating inflammatory responses. Nod-IN-1 has emerged as a valuable chemical probe for dissecting the intricate signaling pathways governed by two key NLRs, NOD1 and NOD2. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its significant role in the regulation of inflammasomes, multi-protein complexes critical for the maturation of pro-inflammatory cytokines. This document details quantitative data on this compound's inhibitory activity, comprehensive experimental protocols for its application in research, and visual representations of the associated signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Inflammasome Priming
This compound is a potent and cell-permeable dual inhibitor of NOD1 and NOD2, intracellular sensors that recognize bacterial peptidoglycan fragments.[1][2] Upon activation, NOD1 and NOD2 recruit the serine-threonine kinase RIPK2, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[3][4] This pathway is a critical "priming" signal (Signal 1) for the activation of the NLRP3 inflammasome, one of the most well-characterized inflammasomes.[5][6] The priming step leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β).[5] By inhibiting NOD1 and NOD2, this compound effectively dampens this priming signal, thereby regulating the subsequent activation of the NLRP3 inflammasome and the release of mature IL-1β, a potent pro-inflammatory cytokine.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound as a dual inhibitor of NOD1 and NOD2 has been quantified through various cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear indication of its potency.
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| NOD1 | NF-κB Reporter Assay | HEK-Blue™ hNOD1 | 5.74 | [1] |
| NOD2 | NF-κB Reporter Assay | HEK-Blue™ hNOD2 | 6.45 | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its regulatory effect on inflammasomes by intercepting the initial stages of the NOD1/2 signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.
NOD1/2 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits NOD1/2, preventing NF-κB activation.
NLRP3 Inflammasome Priming and Activation Pathway
Caption: NLRP3 inflammasome activation is a two-step process.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effect of this compound on inflammasome regulation.
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are a suitable model as they endogenously express NOD1, NOD2, and components of the NLRP3 inflammasome.
-
Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: For inflammasome activation assays, differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24 hours. After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for another 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Pre-incubate the differentiated THP-1 cells with this compound for 1-2 hours before stimulation.
NF-κB Reporter Assay
This assay quantifies the inhibitory effect of this compound on the NOD1/2 signaling pathway.
-
Cell Line: Use HEK-Blue™ hNOD1 and hNOD2 reporter cell lines, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Seed the HEK-Blue™ cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the HEK-Blue™ hNOD1 cells with C12-iE-DAP (a NOD1 agonist) and the HEK-Blue™ hNOD2 cells with L18-MDP (a NOD2 agonist).
-
Incubate for 24 hours.
-
Collect the supernatant and measure SEAP activity using a spectrophotometer at 620-655 nm after adding QUANTI-Blue™ solution.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
IL-1β Secretion Assay (ELISA)
This assay measures the downstream consequence of inflammasome activation – the release of mature IL-1β.
-
Protocol:
-
Differentiate and pre-treat THP-1 cells with this compound as described in section 4.1.
-
Priming (Signal 1): Stimulate the cells with a NOD1/2 agonist such as 1 µg/mL Muramyl Dipeptide (MDP) for 4 hours to induce pro-IL-1β and NLRP3 expression.
-
Activation (Signal 2): Following priming, treat the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
ASC Oligomerization Assay
This biochemical assay directly visualizes the formation of ASC specks, a hallmark of inflammasome assembly.[7][8]
-
Protocol:
-
Differentiate and treat THP-1 cells with this compound and inflammasome stimuli as described for the IL-1β secretion assay.
-
Lyse the cells in a Triton X-100-based buffer.
-
Centrifuge the lysates at low speed to pellet the insoluble ASC oligomers.
-
Wash the pellet with PBS.
-
Resuspend the pellet and cross-link the ASC oligomers using fresh disuccinimidyl suberate (DSS).
-
Add SDS-PAGE sample buffer, boil the samples, and analyze by Western blotting using an anti-ASC antibody.
-
ASC monomers will appear at ~22 kDa, while oligomers will be visible as higher molecular weight bands.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of cleaved caspase-1, the effector protease of the inflammasome.
-
Protocol:
-
Treat cells as described for the IL-1β secretion assay.
-
Collect both the cell culture supernatant and the cell lysate.
-
Use a commercially available caspase-1 activity assay kit, which typically utilizes a specific caspase-1 substrate (e.g., YVAD) linked to a colorimetric or fluorometric reporter.
-
Incubate the supernatant or lysate with the substrate and measure the resulting signal according to the manufacturer's protocol.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to investigate the role of this compound in inflammasome regulation.
Workflow for Assessing this compound's Effect on Inflammasome Priming
Caption: Experimental workflow for inflammasome priming analysis.
Workflow for Assessing this compound's Overall Effect on Inflammasome Activation
Caption: Workflow for analyzing inflammasome activation.
Conclusion
This compound serves as an indispensable tool for elucidating the intricate connection between NOD-like receptor signaling and inflammasome activation. Its ability to dually inhibit NOD1 and NOD2 provides a specific means to investigate the "priming" step of the NLRP3 inflammasome. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of targeting the NOD1/2-inflammasome axis in a variety of inflammatory diseases. A thorough understanding of the mechanisms of action of compounds like this compound is paramount for the development of novel and targeted anti-inflammatory therapies.
References
- 1. Frontiers | Activation and regulation mechanisms of NOD-like receptors based on structural biology [frontiersin.org]
- 2. Frontiers | What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of NOD2 in vivo induces IL-1β production in the eye via caspase-1 but results in ocular inflammation independently of IL-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New mechanisms of NOD-like receptor-associated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating NOD1 Signaling with Nod-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway and the use of the small molecule inhibitor, Nod-IN-1, as a tool to investigate its function. This document details the mechanism of NOD1 activation, the role of its key signaling components, and the inhibitory action of this compound. Furthermore, it provides detailed experimental protocols for cell-based assays to assess NOD1 signaling and the efficacy of its inhibitors, along with structured data presentation and visualizations to facilitate understanding and experimental design.
Introduction to NOD1 Signaling
The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs). NOD1 is an intracellular PRR that recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[1]
Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK (IκB kinase) complex. This cascade ultimately leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinases (MAPKs).[2][3][4][5][6] Nuclear translocation of NF-κB induces the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Interleukin-6 (IL-6), which are crucial for orchestrating an effective immune response.[7][8]
This compound: A Chemical Probe for NOD1 Signaling
This compound is a potent, cell-permeable small molecule inhibitor that targets the NOD1 signaling pathway. It functions as a mixed inhibitor of both NOD1 and NOD2, with a slightly higher potency for NOD1. The inhibitory activity of this compound allows for the targeted investigation of the physiological and pathological roles of NOD1 signaling in various cellular and disease models.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (NOD1) | 5.74 µM | HEK-Blue™ NOD1 | NF-κB Reporter Assay | [9] |
| IC50 (NOD2) | 6.45 µM | HEK-Blue™ NOD2 | NF-κB Reporter Assay | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate NOD1 signaling and its inhibition by this compound.
Cell Culture and Reagents
-
Cell Lines:
-
HEK293T (Human Embryonic Kidney) cells are commonly used for transient transfection-based reporter assays due to their high transfection efficiency.
-
HEK-Blue™ hNOD1 cells (InvivoGen) are engineered HEK293 cells that stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
-
Reagents:
-
This compound: To be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
NOD1 Ligand: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) or Tri-DAP (L-Ala-γ-D-Glu-mDAP). Prepare a stock solution in sterile water or PBS.
-
Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Reporter Plasmids: NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
NF-κB Reporter Assay in HEK293T Cells
This assay measures the activation of the NF-κB pathway in response to NOD1 stimulation and its inhibition by this compound.
Materials:
-
HEK293T cells
-
24-well tissue culture plates
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (or other internal control)
-
NOD1 expression plasmid (optional, as HEK293T cells have low endogenous NOD1)
-
Transfection reagent
-
iE-DAP or Tri-DAP
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, use, for example, 200 ng of NF-κB luciferase reporter, 20 ng of Renilla luciferase plasmid, and optionally 50 ng of NOD1 expression plasmid.
-
Add the complex to the cells and incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the transfection medium and add 450 µL of fresh medium to each well.
-
Add 50 µL of the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C.
-
-
NOD1 Stimulation:
-
Prepare a solution of iE-DAP or Tri-DAP in cell culture medium at 10 times the final desired concentration.
-
Add 50 µL of the NOD1 ligand solution to each well (except for the unstimulated control). A final concentration of 1 µg/mL for iE-DAP is a common starting point.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
IL-8 Production Measurement by ELISA
This protocol quantifies the secretion of the pro-inflammatory chemokine IL-8 from cells following NOD1 stimulation and its inhibition by this compound.
Materials:
-
HEK-Blue™ hNOD1 cells or another suitable cell line (e.g., HCT116)
-
96-well tissue culture plates
-
Tri-DAP
-
This compound
-
Human IL-8 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for HEK-Blue™ hNOD1) in 180 µL of culture medium and incubate overnight.
-
Inhibitor Treatment: Add 10 µL of serial dilutions of this compound to the wells and pre-incubate for 1 hour.
-
NOD1 Stimulation: Add 10 µL of Tri-DAP solution to achieve the final desired concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the IL-8 standards provided in the kit. Calculate the concentration of IL-8 in each sample. Plot the dose-response curve for this compound's inhibition of IL-8 production and determine the IC50 value.
Cell Viability Assay (MTS Assay)
It is crucial to assess whether the observed inhibition of NOD1 signaling by this compound is due to its specific activity or a result of general cytotoxicity.
Materials:
-
Cells used in the primary assays (e.g., HEK-Blue™ hNOD1)
-
96-well tissue culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the primary functional assays in 80 µL of medium.
-
Compound Treatment: Add 20 µL of serial dilutions of this compound to the wells, covering the same concentration range used in the functional assays, and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for the same duration as the primary functional assay (e.g., 24 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant decrease in viability at concentrations where this compound inhibits NOD1 signaling would indicate a cytotoxic effect.
Visualizations
NOD1 Signaling Pathway
Caption: Canonical NOD1 signaling pathway leading to NF-κB activation.
Mechanism of Action of this compound
Caption: Inhibition of the NOD1 signaling pathway by this compound.
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Nod-IN-1 Cellular Assay: A Comprehensive Guide for Researchers
Application Note and Protocol
Introduction
Nod-IN-1 is a potent, cell-permeable small molecule that acts as a mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, key intracellular pattern recognition receptors of the innate immune system.[1] Upon recognition of specific peptidoglycan (PGN) motifs from bacteria, NOD1 and NOD2 initiate a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This compound provides a valuable tool for studying the roles of NOD1 and NOD2 in various physiological and pathological processes, including host defense, inflammatory diseases, and cancer. This document provides detailed protocols for assessing the cellular activity of this compound.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (µM) |
| NOD1 | 5.74 |
| NOD2 | 6.45 |
Table 1: Summary of this compound inhibitory concentrations.[1]
Signaling Pathways and Experimental Workflow
NOD1/NOD2 Signaling Pathway
Caption: NOD1/NOD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a key downstream effector of NOD1/2 signaling.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (dissolved in DMSO)
-
NOD1 agonist: L-Ala-γ-D-Glu-mDAP (Tri-DAP)[2]
-
NOD2 agonist: Muramyl dipeptide (MDP)[3]
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
One day before transfection, seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of growth medium.[4]
-
On the day of transfection, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5][6]
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[6]
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the cells and add 90 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Prepare a solution of Tri-DAP (for NOD1) or MDP (for NOD2) in culture medium at a final concentration of 100 ng/mL to 10 µg/mL.[2][7]
-
Add 10 µL of the agonist solution to the wells containing this compound. For control wells, add 10 µL of medium.
-
Incubate the plate for 6-16 hours at 37°C in a CO2 incubator.[8]
-
-
Luciferase Assay:
-
Allow the plate and luciferase assay reagents to equilibrate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol.[9] This typically involves adding the luciferase substrate and measuring firefly luminescence, followed by the addition of a stop reagent and measurement of Renilla luminescence.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the secretion of IL-8, a pro-inflammatory chemokine produced downstream of NOD1/2 activation.
Materials:
-
HEK293T cells (or other suitable cell lines like MCF-7 or HCT116)
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
NOD1 agonist: Tri-DAP
-
NOD2 agonist: MDP
-
Human IL-8 ELISA kit
-
96-well microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for optimal IL-8 production upon stimulation.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Tri-DAP or MDP for 24 hours.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for IL-8 measurement. Supernatants can be stored at -80°C if not used immediately.[10]
-
-
ELISA Procedure:
-
Perform the IL-8 ELISA according to the manufacturer's instructions.[10][11][12][13][14] A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated plate.
-
Incubate for the specified time.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]
-
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-8 standards.
-
Calculate the concentration of IL-8 in each sample from the standard curve.
-
Plot the IL-8 concentration against the this compound concentration to determine the inhibitory effect.
-
MTS Cytotoxicity Assay
This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to general cytotoxicity. The MTS assay measures cell viability by assessing the metabolic activity of the cells.[15][16][17][18]
Materials:
-
HEK-Blue NOD1 cells or another relevant cell line[1]
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent
-
96-well plate
-
96-well microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
MTS Assay:
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control. A residual metabolic activity that does not fall below 80% at the maximum concentration tested generally indicates that the compound is well-tolerated.[1]
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the cellular characterization of this compound. By utilizing NF-κB reporter assays, IL-8 ELISAs, and cytotoxicity assays, researchers can effectively evaluate the inhibitory potency and specificity of this compound on NOD1 and NOD2 signaling pathways. These methods are essential for advancing our understanding of the roles of these crucial innate immune receptors in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. invivogen.com [invivogen.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Human IL-8 ELISA Kit (ab214030) | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. stemcell.com [stemcell.com]
- 14. Human IL-8 ELISA Kit detect IL-8 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for Nod-IN-1: An In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Nod-IN-1, a potent mixed inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. This document includes detailed protocols for key experiments, a summary of effective concentrations, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates balanced, dual inhibitory activity against both NOD1 and NOD2 proteins.[1][2] These intracellular pattern recognition receptors are critical components of the innate immune system, recognizing bacterial peptidoglycan fragments and initiating inflammatory responses through the activation of NF-κB and MAPK signaling pathways.[3][4][5] The ability of this compound to modulate these pathways makes it a valuable tool for studying the roles of NOD1 and NOD2 in various physiological and pathological processes.
In Vitro Efficacy of this compound
The effective concentration of this compound has been determined in various in vitro assays, primarily focusing on its ability to inhibit NOD1- and NOD2-mediated NF-κB activation.
Table 1: Summary of this compound In Vitro Effective Concentrations
| Parameter | Cell Line | Assay Type | Effective Concentration | Reference |
| IC50 (NOD1) | HEK-Blue™ hNOD1 | NF-κB Reporter Assay | 5.74 µM | [1][2][6] |
| IC50 (NOD2) | HEK-Blue™ hNOD2 | NF-κB Reporter Assay | 6.45 µM | [1][2][6] |
| Cytotoxicity | HEK-Blue™ hNOD1 | MTS Assay | Well-tolerated up to 25 µM | [1][2][6] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the NOD1/NOD2-mediated response.
Signaling Pathway
This compound exerts its effect by inhibiting the downstream signaling cascade initiated by NOD1 and NOD2 activation. A simplified representation of this pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
Application Notes and Protocols for In Vivo Studies with Nod-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nod-IN-1 is a potent, cell-permeable small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system. By targeting both NOD1 and NOD2, this compound effectively blocks downstream signaling pathways, including the activation of NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines and chemokines. This dual inhibitory activity makes this compound a valuable tool for investigating the roles of NOD1 and NOD2 in various inflammatory and autoimmune disease models in vivo. These application notes provide detailed information on the solubility of this compound and protocols for its use in animal studies.
Mechanism of Action
This compound is a derivative of nodinitib-1 and functions as a dual inhibitor of NOD1 and NOD2. It has been shown to inhibit C12-iE-DAP-induced NF-κB activation in HEK-Blue cells expressing human recombinant NOD1 or NOD2 with IC50 values of 5.74 µM and 6.45 µM, respectively[1][2][3]. Upon activation by their respective ligands, NOD1 and NOD2 recruit the serine-threonine kinase RIPK2, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide range of pro-inflammatory genes. This compound interferes with this process, thereby attenuating the inflammatory response.
Solubility of this compound
The poor aqueous solubility of this compound necessitates the use of organic solvents or specialized formulations for in vivo applications. The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| DMSO | 30 mg/mL | Cayman Chemical[1] |
| 69 mg/mL | Selleck Chemicals[2] | |
| 55 mg/mL | TargetMol[3] | |
| 100 mg/mL | MedchemExpress | |
| DMF | 30 mg/mL | Cayman Chemical[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Cayman Chemical[1] |
In Vivo Formulations
Due to its hydrophobic nature, this compound requires a suitable vehicle for administration in animal models. Below are examples of formulations that can be used for in vivo studies. It is recommended to prepare these formulations fresh before each use.
| Formulation Composition | Final Concentration of this compound | Source |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | TargetMol[3] |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | 2 mg/mL (Example Calculation) | TargetMol |
| 5% DMSO, 95% Corn Oil | Not specified, depends on stock concentration | Selleck Chemicals[2] |
Note: Sonication may be required to aid dissolution. Always ensure the final solution is clear before administration.
Experimental Protocols
While specific in vivo studies detailing the use of this compound are not widely published, the following protocols are based on common practices for administering poorly soluble inhibitors in inflammatory disease models in mice. Researchers should optimize the dose and administration route for their specific animal model and experimental question.
General Workflow for In Vivo Administration
Protocol 1: Prophylactic Treatment in a Murine Model of Sepsis
Objective: To evaluate the efficacy of this compound in preventing lipopolysaccharide (LPS)-induced systemic inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Lipopolysaccharide (LPS) from E. coli
-
8-10 week old C57BL/6 mice
-
Sterile syringes and needles
Procedure:
-
Formulation Preparation: Prepare the this compound formulation at a concentration of 2 mg/mL as described in the "In Vivo Formulations" table. Prepare a vehicle-only solution for the control group.
-
Animal Dosing:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The injection volume should be adjusted based on the animal's weight (typically 5-10 mL/kg).
-
-
Induction of Sepsis:
-
One hour after this compound or vehicle administration, induce sepsis by i.p. injection of LPS (e.g., 10 mg/kg).
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness (e.g., lethargy, piloerection, hypothermia).
-
At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood via cardiac puncture or tail vein for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
At the experimental endpoint, euthanize mice and harvest tissues (e.g., lung, liver, spleen) for histological analysis or gene expression studies.
-
Protocol 2: Therapeutic Treatment in a Murine Model of Colitis
Objective: To assess the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis model.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 95% Corn Oil)
-
Dextran sulfate sodium (DSS)
-
8-10 week old C57BL/6 mice
-
Sterile gavage needles
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
-
Treatment Initiation:
-
On day 3 or 4 of DSS administration, when clinical signs of colitis (e.g., weight loss, diarrhea, rectal bleeding) are apparent, begin treatment with this compound.
-
-
Formulation and Dosing:
-
Prepare the this compound formulation (e.g., in 5% DMSO, 95% corn oil).
-
Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage.
-
-
Monitoring and Assessment:
-
Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Continue DSS administration and daily treatment until the experimental endpoint (e.g., day 7-10).
-
-
Endpoint Analysis:
-
Euthanize mice and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of colon sections to assess tissue damage and inflammation.
-
Analyze cytokine levels in colon tissue homogenates.
-
Conclusion
This compound is a valuable research tool for studying the roles of NOD1 and NOD2 in health and disease. Proper formulation is critical for its in vivo use due to its low aqueous solubility. The provided protocols offer a starting point for designing and conducting animal studies with this potent dual inhibitor. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.
References
Application Notes and Protocols for Nod-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nod-IN-1 is a potent small molecule inhibitor of the nucleotide-binding oligomerization domain (NOD)-like receptors, specifically targeting NOD1 and NOD2 with IC50 values of 5.74 μM and 6.45 μM, respectively.[1] These intracellular pattern recognition receptors are crucial components of the innate immune system, recognizing bacterial peptidoglycans and initiating inflammatory responses. Dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases. Consequently, this compound presents a valuable tool for investigating the therapeutic potential of NOD1/2 inhibition in preclinical mouse models of these conditions.
These application notes provide a comprehensive overview of the administration of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and a summary of expected outcomes based on available data.
Mechanism of Action: NOD1/2 Signaling Pathways
NOD1 and NOD2 are cytoplasmic sensors that recognize specific motifs within bacterial peptidoglycan. Upon ligand binding, they undergo a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2. This interaction is fundamental for the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the transcription of pro-inflammatory genes, including cytokines and chemokines, which orchestrate the innate immune response. This compound, as a mixed inhibitor, is expected to block these downstream events by preventing the activation of NOD1 and NOD2.
Caption: NOD1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific in vivo studies detailing the administration of this compound in mice are limited in the public domain, the following protocols are based on common practices for administering small molecule inhibitors in mouse models of inflammatory diseases, such as colitis and neuroinflammation. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Intraperitoneal Administration of this compound in a DSS-Induced Colitis Model
This protocol describes the use of this compound to mitigate inflammation in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Materials:
-
This compound (MedChemExpress, HY-100691 or equivalent)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)
-
8-12 week old C57BL/6 mice
-
Sterile syringes and needles (27-30 gauge)
-
Standard laboratory equipment for mouse handling and monitoring
Experimental Workflow:
Caption: Experimental workflow for this compound administration in a DSS-induced colitis mouse model.
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A recommended starting dose is 1-10 mg/kg body weight.
-
Administer this compound or vehicle control via intraperitoneal (IP) injection once daily, starting from day 1 of DSS administration.
-
-
Daily Monitoring:
-
Record body weight daily.
-
Monitor for clinical signs of colitis, including stool consistency and the presence of blood in the feces (Hemoccult test).
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (Day 7-10):
-
Euthanize mice and collect colon tissue.
-
Measure colon length and weight.
-
Perform histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Conduct quantitative PCR (qPCR) or ELISA on colon tissue homogenates to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Quantitative Data Summary:
| Parameter | Vehicle Control Group (DSS) | This compound Treatment Group (DSS) | Expected Outcome with this compound |
| Body Weight Loss (%) | 15-25% | 5-15% | Attenuation of weight loss |
| Disease Activity Index (DAI) | 3-4 | 1-2 | Reduction in DAI score |
| Colon Length (cm) | 6-7 | 8-9 | Prevention of colon shortening |
| Histological Score | High (severe inflammation) | Low (mild inflammation) | Reduced tissue damage and infiltration |
| Pro-inflammatory Cytokine Levels | Elevated | Reduced | Decreased expression of TNF-α, IL-6, IL-1β |
Protocol 2: Intraperitoneal Administration of this compound in a Model of Neuroinflammation
This protocol outlines the use of this compound to reduce neuroinflammation in a mouse model, such as lipopolysaccharide (LPS)-induced systemic inflammation.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
8-12 week old C57BL/6 mice
-
Sterile syringes and needles
-
Equipment for tissue collection and analysis (e.g., for immunohistochemistry, qPCR, or Western blotting)
Experimental Workflow:
Caption: Experimental workflow for this compound administration in an LPS-induced neuroinflammation mouse model.
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
This compound Pre-treatment:
-
Administer this compound (1-10 mg/kg) or vehicle control via IP injection 1-2 hours prior to LPS challenge.
-
-
Induction of Neuroinflammation:
-
Administer a single IP injection of LPS (0.5-1 mg/kg).
-
-
Behavioral Assessment (optional):
-
At 24-48 hours post-LPS injection, perform behavioral tests to assess sickness behavior or cognitive function (e.g., open field test, novel object recognition).
-
-
Tissue Collection and Analysis (4-24 hours post-LPS):
-
Euthanize mice and perfuse with saline.
-
Collect brain tissue (hippocampus, cortex).
-
Analyze tissue for markers of neuroinflammation:
-
Immunohistochemistry: Staining for activated microglia (Iba1) and astrocytes (GFAP).
-
qPCR/ELISA: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.
-
Western Blot: Analysis of key signaling proteins in the NF-κB and MAPK pathways (e.g., phosphorylated p65, p38).
-
-
Quantitative Data Summary:
| Parameter | Vehicle Control Group (LPS) | This compound Treatment Group (LPS) | Expected Outcome with this compound |
| Microglial Activation (Iba1+ cells) | Increased | Reduced | Decreased number and altered morphology |
| Astrocyte Reactivity (GFAP+ cells) | Increased | Reduced | Decreased number and reactivity |
| Pro-inflammatory Cytokine mRNA/Protein | Elevated | Reduced | Decreased levels of TNF-α, IL-1β, IL-6 |
| p-p65 / p-p38 Levels | Increased | Reduced | Attenuated NF-κB and MAPK signaling |
This compound is a valuable research tool for investigating the role of NOD1 and NOD2 in various pathological conditions in mice. The provided protocols offer a starting point for researchers to design and execute in vivo studies to evaluate the therapeutic potential of this inhibitor. It is crucial to perform dose-response studies and to include appropriate vehicle controls to ensure the validity of the experimental findings. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic properties of this compound in different mouse models of disease.
References
Application Notes and Protocols for Nod-IN-1 in HEK-Blue™ hNOD1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is a key intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1][2] It recognizes the diaminopimelic acid (DAP) moiety of peptidoglycan, a component of most Gram-negative and some Gram-positive bacteria.[1][3] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.[1][2]
HEK-Blue™ hNOD1 cells are a powerful tool for studying NOD1 signaling and for screening potential inhibitors.[3][5] These cells, derived from the Human Embryonic Kidney 293 (HEK293) cell line, are engineered to stably overexpress human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[1][3] The SEAP gene is under the control of an NF-κB-inducible promoter, allowing for the quantification of NOD1 activation by measuring the SEAP activity in the cell culture supernatant.[3][6]
Nod-IN-1 is a small molecule inhibitor that has been identified as a potent mixed inhibitor of both NOD1 and NOD2.[7][8] This document provides detailed application notes and protocols for the use of this compound to inhibit NOD1 signaling in HEK-Blue™ hNOD1 cells.
Data Presentation
This compound Inhibitory Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (NOD1) | 5.74 μM | HEK-Blue™ hNOD1 | [7][8] |
| IC50 (NOD2) | 6.45 μM | HEK-Blue™ hNOD2 | [7][8] |
| Cytotoxicity | Well-tolerated up to 25 μM | HEK-Blue™ hNOD1 | [7] |
Signaling Pathway
The following diagram illustrates the canonical NOD1 signaling pathway and the point of inhibition by this compound.
Caption: NOD1 signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance of HEK-Blue™ hNOD1 Cells
Materials:
-
HEK-Blue™ hNOD1 Cells
-
Growth Medium: DMEM, 4.5 g/L glucose, 10% (v/v) fetal bovine serum (FBS), 50 U/mL penicillin, 50 μg/mL streptomycin, 100 μg/mL Normocin™, 2 mM L-glutamine
-
HEK-Blue™ Selection (a solution of several selective antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Culture HEK-Blue™ hNOD1 cells in Growth Medium supplemented with HEK-Blue™ Selection at 37°C in a 5% CO2 humidified incubator.
-
Renew the Growth Medium two times a week.
-
Passage the cells when they reach 70-80% confluency.
-
To passage, aspirate the old medium, wash the cells with PBS, and then detach the cells by gently tapping the flask or using a cell scraper. Note: Do not use trypsin as it can alter the cell response.
-
Resuspend the cells in fresh Growth Medium and seed into new culture flasks at the desired density.
-
It is recommended to not passage the cells more than 20 times to ensure optimal performance.
This compound Inhibition Assay
Materials:
-
HEK-Blue™ hNOD1 cells
-
Growth Medium (as described above)
-
Test Medium: Growth Medium with heat-inactivated FBS (30 minutes at 56°C)
-
This compound (dissolved in DMSO)
-
NOD1 agonist: C12-iE-DAP (dissolved in water or appropriate solvent)
-
QUANTI-Blue™ Solution (a SEAP detection reagent)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
Day 1: Cell Seeding
-
Harvest and resuspend HEK-Blue™ hNOD1 cells in Test Medium to a density of approximately 2.8 x 10^5 cells/mL.
-
Add 180 μL of the cell suspension to each well of a 96-well flat-bottom plate (~50,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Inhibition and Stimulation
-
Prepare serial dilutions of this compound in Test Medium. A final concentration range of 0.1 μM to 25 μM is recommended. Remember to include a vehicle control (DMSO).
-
Add 20 μL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a solution of the NOD1 agonist C12-iE-DAP in Test Medium at a concentration that elicits a submaximal response (e.g., EC50 concentration, typically in the ng/mL to low µg/mL range, which should be determined empirically).
-
Add 20 μL of the C12-iE-DAP solution to the wells containing this compound and to a positive control well (no inhibitor). Add 20 μL of Test Medium to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: SEAP Activity Measurement
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 μL of the resuspended QUANTI-Blue™ Solution to each well of a new 96-well flat-bottom plate.
-
Transfer 20 μL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the percent inhibition of NOD1 activation for each concentration of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound inhibition assay.
References
- 1. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOD1 nucleotide binding oligomerization domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Nod-IN-1 in Bacterial Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical family of intracellular pattern recognition receptors that orchestrate the innate immune response to invading pathogens.[1][2] Among these, NOD1 and NOD2 are pivotal in detecting specific peptidoglycan (PGN) motifs from bacterial cell walls, triggering signaling cascades that lead to inflammation and pathogen clearance.[1][3][4] NOD1 typically recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in Gram-negative bacteria, while NOD2 senses muramyl dipeptide (MDP), common to both Gram-positive and Gram-negative bacteria.[3][4]
Nod-IN-1 is a potent, cell-permeable small molecule that acts as a mixed inhibitor of both NOD1 and NOD2. Its ability to dually target these receptors makes it an invaluable tool for investigating the specific roles of NOD1 and NOD2 signaling in the context of bacterial infections, both in vitro and in vivo. These application notes provide detailed protocols and technical information for utilizing this compound to study bacterial infection models.
Mechanism of Action
Upon ligand binding, NOD1 and NOD2 undergo a conformational change and self-oligomerize. This process facilitates the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting serine/threonine-protein kinase 2) through homotypic CARD-CARD interactions.[1][3][5] The recruitment and subsequent phosphorylation and ubiquitination of RIPK2 initiate downstream signaling cascades, primarily activating the NF-κB and MAPK pathways.[1][3] These pathways culminate in the nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][6] Additionally, NOD1 and NOD2 signaling can induce autophagy through interactions with ATG16L1.[1][3]
This compound exerts its inhibitory effect by targeting the NOD1 and NOD2 proteins, thereby preventing the initiation of this inflammatory cascade. This allows researchers to dissect the contribution of NOD-dependent signaling from other immune pathways, such as those mediated by Toll-like receptors (TLRs).
References
Application Notes and Protocols: Nod-IN-1 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are crucial intracellular pattern recognition receptors of the innate immune system.[1] They act as microbial sensors by recognizing specific peptidoglycan (PGN) constituents of bacteria.[1] Upon activation, NOD1 and NOD2 trigger downstream signaling cascades, primarily through the serine/threonine kinase RIPK2, leading to the activation of NF-κB and MAPK pathways.[2][3] This cascade results in the production of pro-inflammatory cytokines and chemokines, essential for host defense.[3][4]
Dysregulation of NOD1 and NOD2 signaling is implicated in the pathogenesis of various autoimmune and chronic inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis.[1][2][5] Consequently, inhibiting this pathway presents a promising therapeutic strategy.
Nod-IN-1 is a potent, cell-permeable mixed inhibitor of both NOD1 and NOD2 signaling pathways.[6][7] By targeting these upstream sensors, this compound offers a valuable tool for investigating the role of NOD-dependent inflammation in autoimmune disease models and for the development of novel therapeutics. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research.
Mechanism of Action
This compound functions as a dual inhibitor of NOD1 and NOD2.[7] Upon recognition of their respective ligands (e.g., iE-DAP for NOD1, muramyl dipeptide (MDP) for NOD2), these receptors undergo a conformational change, oligomerize, and recruit the downstream kinase RIPK2 via CARD-CARD interactions.[3] This complex initiates the ubiquitination of RIPK2, which is a critical step for the recruitment of downstream signaling components and the subsequent activation of NF-κB and MAPK signaling pathways, leading to the transcription of inflammatory genes.[8] this compound disrupts this signaling cascade, resulting in reduced production of inflammatory mediators like IL-8 and TNF-α.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay System | Reference |
| NOD1 | 5.74 µM | Cell-based reporter assay | [7] |
| NOD2 | 6.45 µM | Cell-based reporter assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.
Protocol 1: In Vitro Inhibition of NOD-dependent NF-κB Activation
Principle: This protocol uses a HEK293 cell line stably transfected with an NF-κB-inducible luciferase reporter gene to quantify the inhibitory effect of this compound on NOD1 or NOD2 signaling.[9] Upon stimulation with a NOD ligand, activated NF-κB drives the expression of luciferase. The resulting luminescence is measured as a readout of pathway activation.
Materials:
-
HEK-Blue™ NOD1 or NOD2 cells (or equivalent NF-κB reporter cell line)
-
DMEM, high glucose, with 10% FBS, 1% Pen-Strep
-
This compound (stock solution in DMSO)
-
NOD1 ligand: C12-iE-DAP or Tri-DAP[10]
-
NOD2 ligand: L18-MDP or MDP
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Opaque, white 96-well microplates
-
Luminometer
References
- 1. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOD-like receptors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A In Vitro and In Vivo Study of the Ability of NOD1 Ligands to Activate the Transcriptional Factor NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nod-IN-1 solubility issues and solutions
Welcome to the technical support center for Nod-IN-1, a potent dual inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2.[1][2] It functions as a potent mixed inhibitor, displaying balanced inhibitory activity against both NOD1 and NOD2 in the low micromolar range.[1] this compound has been identified as a derivative of nodinitib-1.[2] By inhibiting these receptors, this compound blocks the downstream signaling pathways that lead to the activation of NF-κB and the production of pro-inflammatory cytokines.[2]
Q2: What are the IC50 values for this compound against NOD1 and NOD2?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are approximately 5.74 µM for NOD1 and 6.45 µM for NOD2.[1] It is important to note that this compound is about seven times less potent in inhibiting NOD1 compared to Nodinitib-1 and does not show selective activity for either NOD1 or NOD2.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The following table summarizes its solubility in commonly used solvents.
| Solvent | Concentration |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 291.21 mM) |
| Dimethylformamide (DMF) | ~30 mg/mL |
It is recommended to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO. For example, to create a 10 mM stock solution, dissolve 3.43 mg of this compound (Molecular Weight: 343.4 g/mol ) in 1 mL of DMSO. To aid dissolution, sonication in a water bath is recommended.[3] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q5: How should I store this compound?
A5: this compound powder is stable for at least three years when stored at -20°C. Stock solutions in DMSO should be stored at -80°C and are stable for up to one year.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution in aqueous media for in vitro assays.
This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration organic stock solution to an aqueous cell culture medium.
Solutions:
-
Stepwise Dilution: Avoid direct, high-fold dilution of the DMSO stock into your aqueous buffer or media. Instead, perform a serial dilution. For instance, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then further dilute this intermediate stock into the final aqueous solution.
-
Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), in your final aqueous solution can help maintain the solubility of this compound.[5] However, it is crucial to first test the effect of the surfactant on your specific cell line, as it can have biological effects of its own.[6]
-
Vortexing During Dilution: While adding the this compound stock solution to the aqueous medium, gently vortex or mix the solution to ensure rapid and uniform dispersion, which can prevent localized high concentrations that are prone to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[7] If higher concentrations of this compound are required, consider using a formulation with co-solvents.
Issue 2: Low or inconsistent activity of this compound in my experiments.
Several factors can contribute to the apparent lack of efficacy of this compound.
Solutions:
-
Confirm Solubility: Visually inspect your final working solution for any signs of precipitation. If present, this indicates that the actual concentration of soluble this compound is lower than intended. Refer to the troubleshooting guide for precipitation.
-
Storage and Handling: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Cellular Uptake: The effectiveness of this compound can be cell-type dependent. Ensure your experimental system expresses functional NOD1 and NOD2 receptors.
-
Positive Controls: Include a known activator of the NOD1/2 pathway (e.g., C12-iE-DAP for NOD1) in your experimental setup to confirm that the signaling pathway is responsive in your cells.
Issue 3: Observed cytotoxicity at the desired inhibitory concentration.
While this compound is generally well-tolerated at effective concentrations in some cell lines, cytotoxicity can be a concern, especially at higher concentrations or in sensitive cell types.
Solutions:
-
Determine the Cytotoxic Threshold: Perform a dose-response cytotoxicity assay, such as the MTS assay, to determine the maximum non-toxic concentration of this compound for your specific cell line. (See Experimental Protocols section for a detailed MTS assay protocol).
-
Optimize Incubation Time: Reduce the incubation time of your cells with this compound to the minimum required to observe the desired inhibitory effect.
-
Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to distinguish between the cytotoxicity of this compound and the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Weigh out 3.43 mg of this compound powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex briefly to mix.
-
Sonicate in a water bath for 10-15 minutes at room temperature to ensure complete dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
When diluting, add the this compound stock solution to the medium while gently vortexing to facilitate mixing and prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Protocol 2: MTS Assay for Cytotoxicity Assessment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound.
-
Include wells with medium only (no cells) for background control and wells with cells and vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway
Caption: Simplified NOD1/NOD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Surfactant Tween 80 Enhances Biodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The solubilizing detergents, Tween 80 and Triton X-100 non-competitively inhibit alpha 7-nicotinic acetylcholine receptor function in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Navigating Nod-IN-1 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting experiments involving Nod-IN-1, a potent mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2). Here, you will find answers to frequently asked questions, detailed experimental protocols, and data summaries to facilitate the successful application of this compound in your research.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during in vitro cellular assays with this compound.
| Question | Possible Cause | Troubleshooting Steps |
| 1. Why am I not observing any inhibition of NOD1/NOD2 signaling with this compound? | a. Inactive Compound: Improper storage or handling may have degraded the this compound. | - Ensure this compound is stored as a solid at -20°C and as a stock solution in DMSO at -80°C to maintain stability. - Prepare fresh dilutions from the stock solution for each experiment. |
| b. Incorrect Assay Setup: The concentration of the NOD1/NOD2 agonist may be too high, or the incubation time with this compound may be insufficient. | - Perform a dose-response experiment with the NOD1/NOD2 agonist to determine the optimal concentration for stimulation. - Pre-incubate cells with this compound for at least 1 hour before adding the agonist. | |
| c. Cell Line Issues: The cell line used may not express functional NOD1 or NOD2, or the reporter system may not be responsive. | - Use a validated cell line known to express NOD1 and NOD2, such as HEK-Blue™ hNOD1 or hNOD2 cells. - Confirm the responsiveness of your cell line to a known NOD1/NOD2 agonist (e.g., C12-iE-DAP for NOD1, MDP for NOD2). | |
| 2. My experimental results with this compound are inconsistent. | a. Solubility Issues: this compound may be precipitating out of the cell culture medium. | - this compound is soluble in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Visually inspect the culture medium for any signs of precipitation after adding this compound. |
| b. Cell Viability: High concentrations of this compound or the DMSO solvent may be causing cytotoxicity, affecting the assay readout. | - Perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell line.[1] - Include a vehicle control (DMSO alone) to account for any solvent effects. | |
| 3. I am observing inhibition of basal NF-κB activity in my control cells treated only with this compound. | a. Basal Signaling Reduction: Some dual NOD1/2 inhibitors have been observed to reduce the basal activation of NF-κB and ISRE pathways. | - This may be an inherent property of the inhibitor. Document this effect and consider it when interpreting your results. - Ensure you have a true negative control (untreated cells) to compare with the vehicle control and this compound treated cells. |
| 4. How do I confirm the specificity of this compound in my experiments? | a. Lack of Specificity Controls: Without proper controls, it is difficult to ascertain if the observed effects are specific to NOD1/NOD2 inhibition. | - Use a selective NOD1 inhibitor (e.g., Nodinitib-1/ML130) and a selective NOD2 agonist (e.g., MDP) in parallel experiments.[1][2] - Test this compound in a cell line that does not express NOD1 or NOD2 to check for off-target effects. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a related selective NOD1 inhibitor, Nodinitib-1 (ML130).
| Compound | Target(s) | IC₅₀ (µM) | Assay System |
| This compound | NOD1 | 5.74[1][3] | HEK-Blue™ hNOD1 cells (NF-κB reporter assay) |
| NOD2 | 6.45[1][3] | HEK-Blue™ hNOD2 cells (NF-κB reporter assay) | |
| Nodinitib-1 (ML130) | NOD1 | 0.56[2] | NF-κB reporter assay |
| NOD2 | >20 (36-fold selectivity for NOD1)[2] | NF-κB reporter assay |
Key Experimental Protocols
NF-κB Reporter Assay in HEK-Blue™ Cells
This protocol describes the use of HEK-Blue™ hNOD1 or hNOD2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hNOD1 or hNOD2 cells
-
HEK-Blue™ Detection medium
-
This compound
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
-
96-well cell culture plates
Procedure:
-
Seed HEK-Blue™ cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
Add the appropriate NOD agonist to the wells. Include positive (agonist only) and negative (untreated) controls.
-
Incubate for 24 hours.
-
Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.
-
Measure SEAP activity by reading the absorbance at 620-655 nm.
-
Calculate the percentage of inhibition relative to the positive control.
IL-8 Secretion Assay
This protocol measures the secretion of Interleukin-8 (IL-8), a downstream chemokine of NOD1/NOD2 activation.
Materials:
-
Human cell line expressing endogenous NOD1/NOD2 (e.g., HCT116)
-
This compound
-
NOD1 agonist (e.g., Tri-DAP) or NOD2 agonist (e.g., MDP)
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate NOD agonist for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of IL-8 secretion by this compound.
Visualizing Experimental Concepts
To aid in the understanding of the experimental processes and biological pathways involved, the following diagrams have been generated.
Caption: Canonical NOD1/NOD2 signaling pathway leading to NF-κB activation.
References
Nod-IN-1 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of Nod-IN-1 off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a chemical inhibitor developed to target Nucleotide-binding Oligomerization Domain (NOD)-like receptors. It is characterized as a potent mixed inhibitor of both NOD1 and NOD2.[1][2][3] Unlike more selective inhibitors, this compound displays a balanced inhibitory activity in the low micromolar range for both of these intracellular pattern recognition receptors.[1]
Data Summary: Potency of this compound on Primary Targets
| Target | IC50 Value (µM) |
| NOD1 | 5.74[1][2][3] |
| NOD2 | 6.45[1][2][3] |
Q2: What is the signaling pathway of this compound's primary targets, NOD1 and NOD2?
NOD1 and NOD2 are intracellular sensors that recognize specific peptidoglycan (PGN) motifs from bacteria.[4][5] Upon recognition of their respective ligands (e.g., iE-DAP for NOD1), they undergo a conformational change and oligomerization.[6] This activation leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through homophilic CARD-CARD interactions.[6][7] The formation of this "nodosome" complex triggers the polyubiquitination of RIPK2, which then serves as a scaffold to activate downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[5][8][9]
Q3: How does this compound's selectivity compare to Noditinib-1 (ML130)?
This compound is a mixed inhibitor with similar potency for NOD1 and NOD2. In contrast, Noditinib-1 (also known as ML130) is a potent and highly selective inhibitor of NOD1.[2] Noditinib-1 shows approximately 36-fold greater selectivity for NOD1 over NOD2, making it a more suitable tool for studies aiming to specifically interrogate the NOD1 pathway.[2]
Data Summary: Inhibitor Selectivity Profile
| Inhibitor | Target | IC50 Value (µM) | Selectivity Notes |
| This compound | NOD1 | 5.74[1][2] | Mixed inhibitor with balanced activity.[1] |
| NOD2 | 6.45[1][2] | ||
| Noditinib-1 (ML130) | NOD1 | 0.56[2] | ~36-fold selective for NOD1 over NOD2.[2] |
| NOD2 | ~20 |
Q4: What are the best practices for identifying potential off-target effects of this compound?
Identifying off-target effects is crucial for validating experimental findings. A multi-pronged approach is recommended:
-
Kinase Profiling: Since many inhibitors have off-target effects on other kinases, performing a broad kinase screen (kinome scan) is a standard method to identify unintended targets.[10][11] These services are commercially available and test the inhibitor against a large panel of kinases.[10]
-
Phenotypic Comparison: Use a structurally different inhibitor with the same intended targets (e.g., a RIPK2 inhibitor) or a more selective inhibitor (e.g., Noditinib-1 for NOD1) to see if the same biological effect is produced.
-
Genetic Approaches: Use genetic tools like siRNA or CRISPR to knock down NOD1 and/or NOD2. If the phenotype observed with this compound is recapitulated by the genetic knockdown, it provides strong evidence that the effect is on-target.
-
Biochemical Assays: Techniques like enzyme inhibition assays and receptor binding assays can directly measure the interaction of this compound with potential off-targets identified through profiling or computational methods.[12]
Troubleshooting Guides
Q1: I'm observing significant cytotoxicity at concentrations where I expect specific NOD1/2 inhibition. What could be the cause?
Possible Cause: Unexpected cytotoxicity can arise from off-target effects, where this compound inhibits other essential cellular pathways, or from issues with the compound's solubility and formulation.
Troubleshooting Steps:
-
Confirm Solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., fresh DMSO) before preparing the working solution.[3] Precipitation can lead to inconsistent concentrations and cellular stress.
-
Perform a Dose-Response Cytotoxicity Assay: Systematically test a wide range of this compound concentrations on your specific cell line to determine the toxicity threshold. An MTS or MTT assay is a standard method for this.[1] It is crucial to identify a concentration that effectively inhibits NOD1/2 without causing significant cell death.
-
Check Vehicle Control: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Run a vehicle control with the highest concentration of solvent used in your experiment to ensure the observed toxicity is not from the solvent itself.
-
Consider Off-Target Kinase Inhibition: Many kinases are involved in cell survival and proliferation pathways. Unintended inhibition of these kinases is a common cause of toxicity.[10] If toxicity persists at low µM concentrations, consider a broad kinase screening panel to identify potential off-target liabilities.
Q2: How can I validate that my observed phenotype is a direct result of NOD1/2 inhibition and not an off-target effect?
Answer: Validating the specificity of an inhibitor is a critical experimental step.
Validation Workflow:
-
Use a Negative Control: Employ a structurally similar but inactive analog of this compound if available. This helps rule out effects caused by the chemical scaffold itself.
-
Use an Alternative Inhibitor: Use a structurally distinct inhibitor that targets the same pathway. For example, a RIPK2 inhibitor should produce a similar phenotype if the effect is mediated through the canonical NOD signaling pathway.
-
Genetic Validation: This is the gold standard. Use siRNA or shRNA to specifically knock down NOD1, NOD2, or both. If the phenotype of the knockdown cells matches the phenotype of cells treated with this compound, it strongly supports an on-target mechanism.
-
Rescue Experiment: If this compound causes a phenotype (e.g., blocks cytokine release upon ligand stimulation), confirm that this effect is absent in NOD1/2-deficient cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is used to determine the cytotoxic effects of this compound and establish a suitable working concentration.
Materials:
-
96-well clear flat-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in complete culture medium. Also prepare a 2x vehicle control (e.g., DMSO in medium at the highest concentration used).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound serial dilutions and controls to the respective wells. Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[13] The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).
-
Protocol 2: General Workflow for Biochemical Kinase Profiling
This protocol outlines the general steps for assessing the selectivity of this compound against a panel of kinases, often performed as a service by specialized companies. The ADP-Glo™ Kinase Assay is a common platform for this.[14]
Principle: The assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The effect of an inhibitor is measured by the reduction in ADP production.
Procedure Outline:
-
Assay Setup: In a multi-well plate (e.g., 384-well), the kinase of interest, its specific substrate, and ATP are combined in an assay buffer.[14]
-
Inhibitor Addition: this compound is added at one or more fixed concentrations (for initial screening) or in a 10-point concentration curve (for IC50 determination).[14]
-
Kinase Reaction: The reaction is initiated, often by the addition of ATP, and allowed to proceed for a set time (e.g., 1-2 hours) at room temperature.[14]
-
ADP Detection - Step 1: An "ADP-Glo™ Reagent" is added to the reaction. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[14]
-
ADP Detection - Step 2: A "Kinase Detection Reagent" is added, which converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: The luminescence, which is directly proportional to the initial kinase activity, is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each kinase at the tested concentration(s) of this compound. For dose-response curves, IC50 values are calculated to quantify the potency of inhibition for each identified off-target kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The role of NOD-like receptors in innate immunity [frontiersin.org]
- 9. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. domainex.co.uk [domainex.co.uk]
How to improve Nod-IN-1 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nod-IN-1, a potent mixed inhibitor of NOD1 and NOD2. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a focus on improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[4]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical for maintaining the integrity of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Solid Powder: Store at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years at this temperature.[1][3][4] Storage at 4°C is suitable for shorter periods (up to 2 years).[1]
-
Stock Solutions (in DMSO): For maximum stability, store aliquots at -80°C, which can preserve the compound for up to 2 years.[1][3] Storage at -20°C is also acceptable for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[3]
Q3: Can I store my diluted working solution of this compound?
A3: It is strongly recommended to prepare working solutions fresh for each experiment and use them on the same day.[1] Storing diluted aqueous solutions of this compound is not advised as it may lead to precipitation and degradation over time.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution
Possible Causes & Solutions:
-
Solvent Quality: The presence of water in DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO to prepare your stock solution.[4]
-
Improper Storage: Repeated freeze-thaw cycles can lead to precipitation. Ensure your stock solution is stored in single-use aliquots at -80°C.[3]
-
Low Solubility in Aqueous Media: this compound has poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[2] When preparing working solutions, ensure the final concentration of DMSO is sufficient to maintain solubility, but also compatible with your experimental system. If precipitation occurs upon dilution, consider using a vehicle with co-solvents like PEG300 and Tween 80 for in vivo studies.[3][5]
-
Solution Not Fully Dissolved: If precipitation is observed during the initial preparation of the stock solution, gentle warming and/or sonication can aid in complete dissolution.[1][3]
Issue 2: Inconsistent or Lower-Than-Expected Inhibitory Activity
Possible Causes & Solutions:
-
Compound Degradation: Improper storage of either the solid compound or stock solutions can lead to degradation and reduced potency. Adhere strictly to the recommended storage conditions.
-
Inaccurate Pipetting of Viscous DMSO: DMSO is more viscous than water, which can lead to inaccuracies when using standard pipette tips. Ensure accurate dispensing by pipetting slowly and consider using positive displacement pipettes for highly concentrated stock solutions.
-
Interaction with Experimental Components: Some components of your assay media or plasticware may interact with or adsorb the compound, reducing its effective concentration. It is advisable to test the compatibility of your experimental setup with this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 30 - 100 | 87.36 - 291.21 | Use of fresh, anhydrous DMSO is recommended.[1][2][4][6] Sonication may be required.[3] |
| DMF | 30 | 87.36 | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | 0.96 | Limited aqueous solubility.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.82 | Recommended for in vivo formulations.[3] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | ≥ 3 years[2][3][4] |
| 4°C | 2 years[1] | |
| Stock Solution (in DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 343.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.434 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
NOD1/NOD2 Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the activation of NOD1 and NOD2 receptors. This compound acts as an inhibitor in this pathway.
Caption: Simplified NOD1/NOD2 signaling pathway leading to pro-inflammatory gene transcription.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines a logical approach to troubleshooting this compound stability issues.
Caption: Troubleshooting workflow for addressing this compound stability and solubility issues.
References
Mitigating Nod-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the precipitation of Nod-IN-1 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1] It functions by blocking the activation of these intracellular pattern recognition receptors, thereby inhibiting downstream inflammatory signaling pathways. It exhibits balanced inhibitory activity in the low micromolar range for both targets.
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] For cell-based assays, DMSO is the most commonly used solvent to prepare concentrated stock solutions.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, ideally at or below 0.5%.[3] Some sensitive cell lines may require even lower concentrations, such as 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I store this compound stock solutions?
This compound stock solutions prepared in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Mitigating this compound Precipitation
Issue: I observed precipitation or cloudiness in my cell culture media after adding this compound.
This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution like cell culture media. Here are several steps you can take to mitigate this problem:
1. Optimize the Dilution Method:
-
Direct-to-Well Dilution: Instead of preparing a large volume of this compound-containing media that may precipitate over time, add the required volume of your DMSO stock solution directly to the individual wells of your culture plate that already contain the media and cells. Gently mix the plate immediately after addition to ensure rapid and even dispersion.
-
Stepwise Dilution: For higher final concentrations of this compound, a stepwise dilution may be beneficial. First, dilute the DMSO stock into a small volume of serum-free media, vortex or pipette vigorously to mix, and then immediately transfer this intermediate dilution to your final culture volume.
2. Adjust the Final DMSO Concentration:
While a lower final DMSO concentration is generally desirable for cell health, slightly increasing it (while remaining within the tolerated limit for your cell line, e.g., up to 0.5%) can improve the solubility of this compound. Determine the maximum DMSO concentration your cells can tolerate without affecting viability or experimental outcomes.
3. Pre-warm the Media:
Before adding the this compound stock solution, ensure your cell culture media is pre-warmed to 37°C. Adding a cold compound solution to warm media can sometimes induce precipitation.
4. Increase the Volume of Media:
If your experimental design allows, increasing the final volume of media in your well can lower the effective concentration of this compound, which may help it stay in solution.
5. Consider the Use of a Surfactant (for in vivo or specialized in vitro applications):
For in vivo formulations, and potentially for some specific in vitro applications where cell viability is not compromised, a low concentration of a biocompatible surfactant like Tween 80 can help maintain the solubility of hydrophobic compounds. This should be carefully validated for your specific experimental setup.
6. Sonication (with caution):
Brief sonication of the this compound stock solution in DMSO before dilution may help break up any small aggregates. However, sonication of the final media with cells is not recommended.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molarity | Notes |
| DMSO | ~30-100 mg/mL | ~87-291 mM | The most common solvent for creating stock solutions.[1][2] |
| DMF | ~30 mg/mL | ~87 mM | An alternative to DMSO for stock solutions.[2] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | ~0.96 mM | Demonstrates the significant drop in solubility in aqueous solutions.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture media
-
Cell culture plates with seeded cells
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells. Ensure the final DMSO concentration remains within the tolerated range for your cells (e.g., ≤ 0.5%).
-
Directly add the calculated volume of the this compound stock solution to the media in each well.
-
Immediately after adding the stock solution, gently swirl the plate to ensure thorough mixing.
-
For your vehicle control wells, add the same volume of pure DMSO to the media.
-
Return the plate to the incubator.
-
Mandatory Visualizations
NOD1/NOD2 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of NOD1 and NOD2 by their respective ligands, leading to the activation of NF-κB and MAPK pathways. This compound acts to inhibit the initial activation of NOD1 and NOD2.
Caption: Simplified NOD1/NOD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Mitigating Precipitation
This workflow outlines the logical steps to troubleshoot and prevent this compound precipitation in cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Nod-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Nod-IN-1, a potent mixed inhibitor of NOD1 and NOD2.[1]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: For long-term storage, this compound should be stored at -20°C for up to 1 year or -80°C for up to 2 years.[2] As a crystalline solid, it is stable for at least 4 years when stored at -20°C.[1]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in DMF and DMSO at concentrations up to 30 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.43 mg of this compound in 1 mL of DMSO.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -20°C, the stock solution should be used within 1 month; at -80°C, it is stable for up to 6 months.[3]
Q4: Can I store diluted this compound working solutions?
A4: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment and use them on the same day.[2] Storing diluted solutions, especially in aqueous media, may lead to degradation and loss of activity.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. In solution, precipitation or a change in color may indicate degradation or poor solubility. A decrease in the expected biological activity in your assay is a functional indicator of potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity | Degradation of this compound: Improper storage, repeated freeze-thaw cycles of stock solution, or use of old working solutions. | Prepare fresh working solutions for each experiment from a properly stored and aliquoted stock solution. Ensure stock solutions have not exceeded their recommended storage duration. |
| Incorrect concentration: Calculation error during dilution or inaccurate initial weighing. | Double-check all calculations. If possible, verify the concentration of the stock solution using a spectrophotometer. | |
| Incompatibility with assay medium: Precipitation of this compound in the final assay buffer. | Observe the final working solution for any signs of precipitation. If precipitation occurs, consider adjusting the final DMSO concentration (typically keeping it below 0.5% in cell-based assays) or using a different solvent system if compatible with your experiment. | |
| Precipitation in stock solution | Exceeded solubility limit: Attempting to dissolve this compound at a concentration higher than its solubility. | Do not exceed the recommended solubility of 30 mg/mL in DMSO or DMF.[1] If precipitation is observed after freezing, gently warm the vial to 37°C and vortex to redissolve before making dilutions.[3] |
| Inconsistent results between experiments | Variability in this compound activity: Using different aliquots of stock solution that may have degraded to varying extents. | Use a fresh aliquot of the stock solution for each experiment. Avoid using the same aliquot for multiple experiments spread over time. |
| Cell health and passage number: Variations in cell health or using cells of a high passage number can affect their response to this compound. | Use healthy, low-passage cells for all experiments. Monitor cell viability to ensure the observed effects are not due to cytotoxicity. This compound has been shown to be well-tolerated by HEK-Blue NOD1 cells at concentrations up to 25 μM for 24 hours.[3] |
Quantitative Data Summary
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Stock Solution in DMSO | -20°C | 1 month | GlpBio[3] |
| Stock Solution in DMSO | -80°C | 6 months | GlpBio[3] |
| Stock Solution (unspecified solvent) | -20°C | 1 year | MedchemExpress[2] |
| Stock Solution (unspecified solvent) | -80°C | 2 years | MedchemExpress[2] |
Table 2: this compound Solubility
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | Cayman Chemical[1] |
| DMSO | 30 mg/mL | Cayman Chemical[1] |
| DMSO | 100 mg/mL (291.21 mM) | GlpBio[3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Cayman Chemical[1] |
Experimental Protocols
Protocol: Inhibition of NOD1/NOD2-mediated NF-κB Activation in HEK293T cells
This protocol is a general guideline for assessing the inhibitory activity of this compound on NOD1/NOD2 signaling.
1. Cell Culture and Seeding:
-
Culture HEK293T cells expressing a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to test a concentration range from 0.1 µM to 50 µM to determine the IC50.
-
Add the diluted this compound to the cells and pre-incubate for 1 hour. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
3. Stimulation:
-
Prepare a solution of a NOD1 agonist (e.g., C12-iE-DAP) or a NOD2 agonist (e.g., L18-MDP) at a concentration known to induce a robust NF-κB response.
-
Add the agonist to the wells containing the cells and this compound. Include a negative control (no agonist) and a positive control (agonist with vehicle).
4. Incubation:
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
5. Reporter Gene Assay:
-
Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable software. The reported IC50 values for this compound are 5.74 µM for NOD1 and 6.45 µM for NOD2.[2]
Visualizations
Caption: this compound inhibits the NOD1/NOD2 signaling pathway.
Caption: Workflow for assessing this compound inhibitory activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Cell Viability Assays with Nod-IN-1
This guide provides troubleshooting advice and frequently asked questions for researchers using Nod-IN-1, a dual inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2, in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, cell-permeable mixed inhibitor of NOD1 and NOD2, which are intracellular pattern recognition receptors crucial to the innate immune system.[1][2][3] NOD1 and NOD2 detect specific peptidoglycan (PGN) fragments from bacteria, which triggers their activation.[4][5] Upon activation, they recruit the kinase RIPK2, initiating signaling cascades that lead to the activation of NF-κB and MAPK pathways.[6][7][8] This results in the production of inflammatory cytokines and other immune responses. This compound functions by inhibiting this signaling pathway.[2]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is soluble in organic solvents like DMSO and DMF.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][9] When preparing your working solution, dilute the DMSO stock into your cell culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (typically ≤0.5%).
Q3: What is a recommended starting concentration for this compound in cell culture experiments? A3: The reported IC50 values for this compound are approximately 5.74 µM for NOD1 and 6.45 µM for NOD2.[1][3] A good starting point for your experiments is to perform a dose-response curve centered around these values (e.g., 1 µM, 5 µM, 10 µM, 25 µM). In HEK-Blue™ NOD1 cells, this compound was reported to be well-tolerated at concentrations up to 25 µM for 24 hours, with cell metabolic activity remaining above 80%.[1][3][9] However, the optimal concentration is cell-type dependent and should be determined empirically.
Troubleshooting Guide
Q4: I am observing unexpected cytotoxicity or low cell viability after treating my cells with this compound. What could be the cause? A4: While this compound generally shows low cytotoxicity at effective concentrations, several factors could contribute to unexpected cell death:
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High Vehicle Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a level toxic to your specific cell line (usually <0.5%). Run a vehicle-only control to verify.
-
Compound Precipitation: Poor solubility in aqueous culture media can lead to the formation of compound aggregates that can be cytotoxic. See Q6 for advice on solubility issues.
-
Cell Line Sensitivity: Certain cell lines may have a basal level of NOD1/NOD2 signaling that is important for their survival. Inhibiting this pathway could inadvertently affect cell health.
-
Off-Target Effects: At very high concentrations, the risk of off-target effects increases. Confirm that you are using the lowest effective concentration.
-
Inflammasome-Mediated Cell Death (Pyroptosis): NOD-like receptors can be components of inflammasomes, which activate Caspase-1 and can lead to a form of inflammatory cell death called pyroptosis.[10][11] If your experimental conditions trigger inflammasome activation, consider performing a Caspase-1 activity assay to investigate this possibility.
Q5: My this compound treatment is showing no effect on the inflammatory response in my cell model. What went wrong? A5: A lack of effect can be attributed to several experimental factors:
-
Inactive Signaling Pathway: The cell line you are using may not express sufficient levels of NOD1, NOD2, or the essential downstream adaptor protein RIPK2. Verify the expression of these key pathway components via methods like qPCR or Western blot. NOD1 is widely expressed, while NOD2 expression is more restricted to immune cells like macrophages and dendritic cells, as well as intestinal epithelial cells.[12][13]
-
Ineffective Stimulation: The NOD1/2 pathway must be activated to observe inhibition. Ensure you are using a potent and specific agonist (e.g., iE-DAP for NOD1) at an optimized concentration.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition in your system. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Degraded Compound: Ensure your this compound stock has been stored correctly and has not degraded. Use a fresh aliquot if in doubt.
Q6: I observed a precipitate in my culture medium after adding the this compound working solution. How can I prevent this? A6: this compound has limited solubility in aqueous solutions.[2] Precipitation can lead to inconsistent results and cytotoxicity. To improve solubility:
-
Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a fully dissolved DMSO stock.
-
Optimize Dilution Technique: When diluting the DMSO stock into your culture medium, add the stock solution slowly to the medium while vortexing or swirling gently. This prevents localized high concentrations of the compound from crashing out of solution.
-
Pre-warm Medium: Using pre-warmed (37°C) culture medium can sometimes help improve solubility.
-
Consider Serum Content: While not always the case, proteins in fetal bovine serum (FBS) can sometimes help to stabilize compounds in solution. Compare solubility in serum-free and serum-containing media if your protocol allows.
Q7: My results from MTT or MTS assays are inconsistent or show high background absorbance. How can I improve my assay? A7: Tetrazolium-based assays like MTT and MTS measure metabolic activity and can be influenced by several factors:[14][15]
-
Media Components: Phenol red and serum in the culture medium can interfere with absorbance readings and increase background.[14][16] If possible, replace the treatment medium with phenol red-free, serum-free medium before adding the assay reagent. Always include a "medium-only" blank for background subtraction.
-
Incomplete Solubilization (MTT Assay): The purple formazan crystals produced in the MTT assay are insoluble in water and must be fully dissolved before reading the absorbance.[15][16] Ensure you add a sufficient volume of a suitable solubilization solution (e.g., acidified isopropanol or SDS-HCl) and mix thoroughly until no crystals are visible.[14][17]
-
Optimized Incubation Time: The incubation period with the MTT/MTS reagent is critical. A 1 to 4-hour incubation at 37°C is typical, but this should be optimized for your cell line to ensure the signal is within the linear range of detection.[15][18]
-
Cell Seeding and Confluency: Ensure cells are seeded evenly and are in a logarithmic growth phase at the time of treatment. Over-confluency or poor cell health can lead to variable metabolic rates and inconsistent results.
Quantitative Data Summary
Table 1: this compound Inhibitor Properties
| Property | Value | Source(s) |
|---|---|---|
| Target(s) | NOD1 and NOD2 | [1][3] |
| IC50 (NOD1) | 5.74 µM | [1][3] |
| IC50 (NOD2) | 6.45 µM | [1][3] |
| Molecular Formula | C18H17NO4S | [2] |
| Molecular Weight | 343.4 g/mol | [2] |
| Solubility | DMSO: ≥30 mg/mL; DMF: ≥30 mg/mL | [2] |
| Storage | Stock solutions at -20°C or -80°C |[3][9] |
Table 2: Recommended Controls for Cell Viability Experiments
| Control Type | Description | Purpose |
|---|---|---|
| Untreated Cells | Cells cultured in medium without any treatment. | Baseline for 100% cell viability. |
| Vehicle Control | Cells treated with the same final concentration of solvent (e.g., DMSO) used for this compound. | To account for any effects of the solvent on cell viability. |
| Positive Control (for Cytotoxicity) | Cells treated with a known cytotoxic agent (e.g., Staurosporine, Triton™ X-100 for max LDH release). | To validate that the assay can detect cell death. |
| Medium Blank | Wells containing only culture medium (no cells). | To measure and subtract the background absorbance of the medium and assay reagents.[14] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of an MTT solvent (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[14]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a marker of cytotoxicity.[19]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare Controls: Set up triplicate wells for the following controls:
-
Collect Supernatant: Centrifuge the 96-well plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20][22]
-
Stop Reaction & Read: Add 50 µL of the stop solution (if required by the kit). Measure the absorbance at 490 nm.[20][23]
-
Calculation: Determine the percentage of cytotoxicity relative to the maximum release control after subtracting background values.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound cell viability assays.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. NOD1 - Wikipedia [en.wikipedia.org]
- 5. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 6. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Multifaceted roles and regulation of nucleotide-binding oligomerization domain containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. cellbiologics.com [cellbiologics.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Validation & Comparative
Nod-IN-1 Specificity Profile: A Comparative Analysis for NOD1 vs. NOD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nod-IN-1's inhibitory activity against Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD1 and NOD2 are crucial intracellular pattern recognition receptors in the innate immune system, recognizing bacterial peptidoglycan fragments and triggering inflammatory responses.[1][2] Their roles in various inflammatory diseases have made them significant targets for therapeutic intervention.[3][4] This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways to aid researchers in evaluating this compound for their specific applications.
Data Presentation: Quantitative Inhibitory Activity
This compound has been characterized as a potent mixed inhibitor, demonstrating comparable activity against both NOD1 and NOD2. The half-maximal inhibitory concentration (IC50) values from cellular assays indicate that this compound does not exhibit significant selectivity for either receptor.
| Compound | Target | IC50 Value (µM) |
| This compound | NOD1 | 5.74[5] |
| This compound | NOD2 | 6.45[5] |
This balanced inhibitory profile suggests that this compound acts as a dual inhibitor of NOD1 and NOD2 signaling pathways.[5]
Signaling Pathway Overview
NOD1 and NOD2, upon recognizing their respective ligands—gamma-D-glutamyl-meso-diaminopimelic acid (iE-DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—initiate a common signaling cascade.[6][7] This activation leads to the recruitment of the serine/threonine kinase RIPK2, which in turn activates downstream pathways, primarily NF-κB and MAPK.[8][9] The culmination of this signaling is the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.[10][11]
Experimental Protocols
The determination of this compound's IC50 values typically involves cell-based reporter assays. These assays are designed to quantify the activation of the NF-κB pathway downstream of NOD1 or NOD2 stimulation.
NF-κB Reporter Gene Assay in HEK293 Cells
This method is a standard for assessing the activity of NOD1/NOD2 inhibitors in a controlled cellular environment.[12][13][14]
Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by this compound in cells expressing either human NOD1 or NOD2.
Materials:
-
HEK293 cells (or HEK-Blue™ NOD1/NOD2 cell lines).
-
Expression plasmids for human NOD1 or NOD2 (if not using stable cell lines).
-
NF-κB luciferase reporter plasmid.
-
Control plasmid for transfection normalization (e.g., β-galactosidase).
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
NOD1 ligand: Tri-DAP (L-Ala-γ-D-Glu-mDAP).
-
NOD2 ligand: MDP (Muramyl Dipeptide).
-
This compound compound.
-
Transfection reagent.
-
Luciferase assay reagent.
-
Lysis buffer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection (if necessary): Co-transfect the cells with the appropriate NOD receptor expression plasmid (NOD1 or NOD2), the NF-κB luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent. Incubate for 24 hours. For stable cell lines like HEK-Blue™, this step is omitted.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (typically in a serial dilution) for 1 hour. Include a vehicle-only control (e.g., DMSO).
-
Ligand Stimulation: Add the specific NOD ligand to the wells to stimulate the pathway. Use Tri-DAP for NOD1-expressing cells and MDP for NOD2-expressing cells. An unstimulated control well should also be included.
-
Incubation: Incubate the plates for 6-24 hours to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well.
-
Luciferase Assay: Transfer the cell lysate to an opaque assay plate. Add the luciferase assay reagent, which contains the substrate (luciferin).
-
Data Acquisition: Measure the luminescence using a luminometer. This signal is proportional to the level of NF-κB activation.
-
Normalization: If a co-transfected control plasmid was used, perform an assay (e.g., β-galactosidase assay) to normalize for transfection efficiency.
-
Data Analysis: Normalize the luciferase readings to the control. Calculate the percentage of inhibition for each concentration of this compound relative to the ligand-stimulated control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
This experimental workflow allows for a robust and quantitative comparison of this compound's inhibitory potency against both NOD1 and NOD2.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Nod1 and Nod2 in innate immunity and human inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NOD1, NOD2, and NLRC5 Receptors in Antiviral and Antimycobacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 11. Frontiers | The role of NOD-like receptors in innate immunity [frontiersin.org]
- 12. Frontiers | A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation [frontiersin.org]
- 13. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Validating Nod-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of Nod-IN-1, a known inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. We will delve into the signaling pathway, compare this compound with other inhibitors, and provide detailed experimental protocols for key validation assays.
The NOD1/NOD2 Signaling Pathway
NOD1 and NOD2 are intracellular pattern recognition receptors that play a crucial role in the innate immune system by recognizing bacterial peptidoglycans.[1][2] Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by their respective caspase recruitment domains (CARDs).[1] The recruitment of RIPK2 leads to its autophosphorylation and subsequent ubiquitination, which serves as a scaffold for the assembly of a larger signaling complex.[3][4] This complex then activates downstream pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, culminating in the production of pro-inflammatory cytokines and chemokines.[3][5][6][7] this compound is a potent mixed inhibitor of both NOD1 and NOD2.[8][9]
Comparison of this compound with Alternative Inhibitors
Several other small molecules have been identified as inhibitors of the NOD-RIPK2 signaling axis. This table provides a comparison of this compound with some of these alternatives, focusing on their target and reported potency.
| Compound | Target(s) | IC50 (NOD1) | IC50 (NOD2) | IC50 (RIPK2) | Reference(s) |
| This compound | NOD1, NOD2 | 5.74 µM | 6.45 µM | - | [8][9] |
| Noditinib-1 (ML130) | NOD1 | 0.56 µM | >20 µM | - | [9][10] |
| Gefitinib | EGFR, RIPK2 | - | - | 51 nM (tyrosine phosphorylation) | [3][11] |
| Ponatinib | Multiple kinases, RIPK2 | - | - | 6.7 nM | [12][13] |
| GSK583 | RIPK2 | - | - | Potent inhibitor (IC50 not specified) | [11][14] |
| WEHI-345 | RIPK2 | - | - | High affinity (IC50 not specified) | [11][15] |
Experimental Protocols for Target Engagement Validation
Validating that this compound engages its target in cells is essential. Several methods can be employed, each with its own advantages. Here, we detail two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular environment.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][18]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., HEK293T cells overexpressing NOD1 or NOD2) to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling on ice.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (NOD1 or NOD2) in each sample by Western blotting using specific antibodies. Alternatively, for a proteome-wide analysis, mass spectrometry can be used.[16]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
The resulting "melting curves" will show a shift to a higher temperature for the this compound-treated samples if the compound binds to and stabilizes the target protein. This temperature shift (ΔTm) is a measure of target engagement. An isothermal dose-response format can also be used to determine the potency of the compound.[16][17]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.[19][20][21] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[19][22]
Detailed Protocol:
-
Cell Preparation:
-
Transiently transfect a suitable cell line (e.g., HEK293T) with a vector encoding the target protein (NOD1 or NOD2) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
To the cells, add the fluorescent tracer at a predetermined optimal concentration.
-
Immediately add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for a period to allow for compound and tracer binding to reach equilibrium (e.g., 2 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence to separately quantify the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Plot the BRET ratio as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer from the target protein. This provides a quantitative measure of target engagement in living cells.[15]
-
Downstream Signaling Assays
Beyond direct binding assays, validating target engagement can also be achieved by measuring the functional consequences of this compound binding. This involves assessing the inhibition of downstream signaling events.
-
NF-κB Reporter Assays: Utilize cell lines stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).[13] Upon stimulation of the NOD pathway (e.g., with MDP for NOD2), the reporter gene is expressed. The inhibitory effect of this compound can be quantified by the reduction in reporter activity.
-
Cytokine Production Assays: Measure the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in response to NOD activation in immune cells (e.g., THP-1 monocytes or primary PBMCs).[11][15] The amount of cytokine released into the cell culture supernatant can be quantified by ELISA. A dose-dependent decrease in cytokine production upon treatment with this compound indicates target engagement and functional inhibition.
-
Western Blotting for Phosphorylated Proteins: Analyze the phosphorylation status of key downstream signaling proteins, such as RIPK2, IKK, or MAPKs (e.g., p38, ERK).[11][13] Inhibition of the NOD pathway by this compound will lead to a decrease in the phosphorylation of these proteins, which can be detected by Western blotting using phospho-specific antibodies.
By employing a combination of these direct and indirect methods, researchers can confidently validate the cellular target engagement of this compound and other inhibitors of the NOD signaling pathway, providing a solid foundation for further drug development efforts.
References
- 1. NOD1 - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of NOD-like receptors in innate immunity [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]
- 18. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 20. news-medical.net [news-medical.net]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
A Head-to-Head Comparison of Nod-IN-1 and ML130 for NOD1 Inhibition: A Guide for Researchers
For researchers in immunology, infectious diseases, and drug development, the selective inhibition of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) presents a promising therapeutic avenue for a variety of inflammatory conditions. This guide provides a comprehensive comparison of two commonly used small molecule inhibitors of NOD1: Nod-IN-1 and ML130. We will delve into their performance, supported by experimental data, to assist you in selecting the optimal tool for your research needs.
Introduction to NOD1 and its Inhibitors
NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes specific peptidoglycan fragments from bacteria, primarily Gram-negative bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][2][3] Dysregulation of NOD1 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound and ML130 are two commercially available small molecule inhibitors used to probe the function of NOD1. While both aim to block NOD1-mediated signaling, they exhibit distinct profiles in terms of potency and selectivity.
Mechanism of Action
Upon activation by its ligand, iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid), NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by their respective caspase activation and recruitment domains (CARD). The formation of this "nodosome" complex initiates a downstream signaling cascade, culminating in the activation of NF-κB and MAPKs, and the subsequent expression of inflammatory genes.[1][4][5]
ML130 (Nodinitib-1) has been shown to be a potent and selective inhibitor of NOD1-induced NF-κB activation.[6][7] While its precise mechanism of action is not fully elucidated, it is known to act upstream of RIPK2, as it does not inhibit RIPK2 kinase activity directly.[8] It is believed to function by modulating the conformation of the NOD1 protein and its subcellular localization.
This compound is described as a mixed inhibitor of both NOD1 and NOD2.[9] Its mechanism is less well-characterized in publicly available literature compared to ML130.
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and ML130 based on available literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | ML130 (Nodinitib-1) | Reference |
| NOD1 IC50 | 5.74 µM | 0.56 µM | [9] |
| NOD2 IC50 | 6.45 µM | >20 µM | [9] |
| Selectivity (NOD2 IC50 / NOD1 IC50) | ~1.1 | >36-fold | [9] |
Key Observations:
-
Potency: ML130 is significantly more potent in inhibiting NOD1 than this compound, with an IC50 value in the sub-micromolar range compared to the low micromolar range for this compound.[9]
-
Selectivity: ML130 demonstrates high selectivity for NOD1 over the closely related NOD2. In contrast, this compound is a mixed inhibitor, showing similar potency against both NOD1 and NOD2.[9]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize NOD1 inhibitors.
NF-κB Luciferase Reporter Assay
This cell-based assay is a primary method for quantifying the inhibition of NOD1-mediated NF-κB activation.[6][7][10]
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Cells are seeded in 96-well plates.
- Cells are co-transfected with a NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
2. Compound Treatment and Stimulation:
- After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (this compound or ML130) or vehicle control (e.g., DMSO).
- Cells are pre-incubated with the compounds for 1 hour.
- NOD1 signaling is stimulated by adding a specific agonist, such as Tri-DAP (L-Ala-γ-D-Glu-meso-DAP), to the wells.
3. Luciferase Activity Measurement:
- After an overnight incubation (typically 16 hours), cells are lysed.
- Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
4. Data Analysis:
- The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
IL-8 Secretion Assay
This assay measures the downstream biological effect of NOD1 activation, the production of the pro-inflammatory chemokine IL-8.[6][8]
1. Cell Culture:
- HCT116 human colon carcinoma cells, which endogenously express NOD1, are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
- The culture medium is replaced with a low-serum medium containing serial dilutions of the inhibitor or vehicle.
- Cells are pre-incubated for 1 hour.
- Cells are then stimulated with a NOD1 agonist (e.g., Tri-DAP) for 24 hours.
3. IL-8 Measurement:
- The cell culture supernatant is collected.
- The concentration of IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
4. Data Analysis:
- The percentage of inhibition of IL-8 secretion is calculated relative to the vehicle-treated, agonist-stimulated control.
- IC50 values are determined as described for the luciferase reporter assay.
Visualizing the Pathways
To better understand the context of NOD1 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: The NOD1 signaling pathway is initiated by the recognition of iE-DAP, leading to the activation of NF-κB and MAPK pathways.
Caption: A generalized experimental workflow for screening and characterizing NOD1 inhibitors using cell-based assays.
Conclusion
For researchers requiring a potent and highly selective inhibitor of NOD1, ML130 (Nodinitib-1) is the superior choice. Its sub-micromolar potency and greater than 36-fold selectivity for NOD1 over NOD2 make it an excellent tool for dissecting the specific roles of NOD1 in complex biological systems.
This compound , on the other hand, acts as a mixed inhibitor of both NOD1 and NOD2. While less potent and non-selective between the two, it could be useful in studies where the simultaneous inhibition of both NOD1 and NOD2 is desired, or as a control compound to differentiate NOD1/2-dependent effects from those mediated by other pathways.
The choice between this compound and ML130 will ultimately depend on the specific research question and the required level of selectivity. This guide, with its compiled data and detailed protocols, aims to provide a solid foundation for making an informed decision.
References
- 1. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of Nod-IN-1 Effects: A Comparative Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nod-IN-1, a dual inhibitor of Nucleotide-binding Oligomerization Domain (NOD) 1 and NOD2, with alternative inhibitors targeting the same inflammatory signaling pathway. We will delve into the genetic validation of its on-target effects through the use of knockout cell lines, supported by experimental data and detailed protocols.
Introduction to NOD1/NOD2 Signaling
NOD1 and NOD2 are intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1][2][3] They detect specific peptidoglycan (PGN) fragments from bacterial cell walls—γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—triggering a signaling cascade that leads to inflammation.[4][5][6] This pathway is essential for host defense but its dysregulation is linked to chronic inflammatory conditions like Crohn's disease and Blau syndrome.[7][8]
Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions.[4][9] This interaction is a critical convergence point for both NOD1 and NOD2 signaling.[5] RIPK2 then undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream components like the TAK1 complex.[5][9][10] This ultimately leads to the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), driving the expression of pro-inflammatory cytokines and chemokines.[1][4][11]
The Role of Genetic Knockout in Validating Inhibitor Specificity
To confirm that a chemical inhibitor's biological effect is due to its interaction with the intended target, genetic validation is the gold standard. By using cells in which the gene for the target protein has been knocked out (deleted), researchers can definitively test for on-target activity. If the inhibitor is specific, its effects will be observed in wild-type (WT) cells but will be absent or significantly diminished in knockout (KO) cells, as the target protein is not present to be inhibited. This approach eliminates the possibility that the observed effects are due to off-target interactions with other cellular components.
Performance Comparison: this compound vs. Alternatives
This compound is characterized as a mixed inhibitor of both NOD1 and NOD2.[12] This contrasts with other compounds that are either more selective for one receptor or target the downstream kinase, RIPK2. Targeting RIPK2 has been a major strategy for inhibiting this pathway, with several potent inhibitors identified.[13][14][15][16]
| Inhibitor | Primary Target(s) | Reported IC₅₀ / EC₅₀ | Key Characteristics |
| This compound | NOD1, NOD2 | IC₅₀: 5.74 µM (NOD1), 6.45 µM (NOD2)[12] | Dual, balanced inhibitor of both NOD1 and NOD2.[12] |
| Noditinib-1 (ML130) | NOD1 | IC₅₀: ~800 nM[8][17] | Selective NOD1 inhibitor.[17][18] |
| Gefitinib | RIPK2 (and EGFR) | EC₅₀: 7.8 µM (cellular RIPK2)[15] | Clinically approved EGFR inhibitor later identified as a RIPK2 inhibitor.[10][14] |
| Ponatinib | RIPK2 (and others) | EC₅₀: 0.8 nM (cellular RIPK2)[15] | Potent type II kinase inhibitor with strong activity against RIPK2.[13][15] |
| GSK583 | RIPK2 | --- | A selective RIPK2 kinase inhibitor.[7] |
| WEHI-345 | RIPK2 | --- | Selective RIPK2 inhibitor shown to prevent cytokine production in vitro and in vivo.[14] |
Supporting Experimental Data
Genetic validation studies confirm the on-target effects of inhibitors of the NOD pathway. For instance, Schertzer et al. (2011) demonstrated that the metabolic effects of NOD1 activation were absent in NOD1/2 double knockout mice, providing a clear in vivo genetic validation of the pathway's role.[5] Similarly, the cellular effects of RIPK2 inhibitors like ponatinib are shown to be specific to the NOD pathway, as they do not affect inflammatory responses triggered by distinct pathways, such as those activated by lipopolysaccharide (LPS) which signal through Toll-like receptors (TLRs).[15]
The table below summarizes expected outcomes from a typical experiment designed to validate this compound's specificity.
| Cell Line | Treatment | Expected NF-κB Activation / Cytokine Release | Rationale |
| Wild-Type (WT) | NOD1/2 Ligand (e.g., MDP) | High | Ligand activates the intact NOD2-RIPK2 pathway. |
| Wild-Type (WT) | NOD1/2 Ligand + this compound | Low / Baseline | This compound inhibits NOD2, blocking signal initiation. |
| NOD1/2 DKO | NOD1/2 Ligand (e.g., MDP) | Baseline | The primary receptor (NOD2) is absent, so the pathway is not activated. |
| NOD1/2 DKO | NOD1/2 Ligand + this compound | Baseline | The inhibitor is irrelevant as its target is not present. |
| RIPK2 KO | NOD1/2 Ligand (e.g., MDP) | Baseline | The essential downstream adaptor kinase is absent, breaking the signaling chain. |
Experimental Protocols
Below is a representative protocol for an NF-κB reporter assay used to screen for and validate inhibitors of the NOD1/NOD2 pathway.
Protocol: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NOD1/2-mediated NF-κB activation in WT and knockout cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
HEK293T NOD1/2 Double Knockout (DKO) cells
-
NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)
-
Plasmids for overexpression of NOD1 or NOD2 (optional, for signal enhancement)
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
NOD1 ligand (e.g., C12-iE-DAP) or NOD2 ligand (e.g., L18-MDP)
-
This compound and other control inhibitors
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed WT and NOD1/2 DKO HEK293T cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. If not using endogenous expression, also transfect with a NOD1 or NOD2 expression plasmid.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Ligand Stimulation: Add the specific NOD1 or NOD2 ligand to the wells to stimulate the pathway. Incubate for an additional 6-8 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Compare the normalized activity in inhibitor-treated wells to the vehicle-treated control to determine the percent inhibition. The lack of response in DKO cells validates that the signal is NOD-dependent.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 3. Activation and regulation mechanisms of NOD-like receptors based on structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOD1 - Wikipedia [en.wikipedia.org]
- 7. embopress.org [embopress.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 11. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
Confirming Nod-IN-1 Inhibition: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals investigating the inhibition of the NOD1 signaling pathway, this guide provides a comprehensive comparison of biochemical assays to confirm the activity of Nod-IN-1 and alternative inhibitors. This document outlines key experimental protocols, presents comparative inhibitor data, and visualizes the underlying signaling cascade.
This compound is a known mixed inhibitor of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2, crucial intracellular pattern recognition receptors in the innate immune system.[1][2] Confirmation of its inhibitory action, and that of other potential NOD1 modulators, relies on robust and reproducible biochemical assays. This guide focuses on the most common and effective cell-based assays for this purpose: the Luciferase Reporter Assay and the Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay.
Comparative Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative NOD1 inhibitors. This data, derived from cell-based NF-κB reporter assays, allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (NOD1) | IC50 (NOD2) | Selectivity | Reference(s) |
| This compound | NOD1/NOD2 | 5.74 µM | 6.45 µM | Mixed | [1][2] |
| Nodinitib-1 (ML130) | NOD1 | 0.56 µM | >20 µM | >36-fold for NOD1 | [1][3][4] |
| NOD1/2-IN-1 | NOD1/NOD2 (via RIPK2) | 18 nM | 170 nM | ~9.4-fold for NOD1 | [2] |
| NOD1-IN-1 | NOD1 (via RIPK2) | 33 nM | - | Selective for NOD1 | [2] |
| NOD1 antagonist-1 | NOD1/NOD2 | 9.18 µM | 20.8 µM | ~2.3-fold for NOD1 | [2] |
| NOD1/2 antagonist-1 | NOD1/NOD2 | 1.13 µM | 0.77 µM | ~1.5-fold for NOD2 | [2] |
| GSK669 | NOD2 | - | Selective for NOD2 | - | [5] |
| GSK400 | NOD2 | - | Selective for NOD2 | - | [5] |
Key Biochemical Assays
The most widely used methods to assess NOD1 inhibition are cell-based reporter assays that measure the activation of the NF-κB signaling pathway, a key downstream event of NOD1 stimulation.[6][7][8]
NF-κB Luciferase Reporter Assay
This assay utilizes a luciferase reporter gene under the control of an NF-κB response element. Upon NOD1 activation by a specific ligand (e.g., iE-DAP), the NF-κB pathway is triggered, leading to the expression of luciferase. The resulting luminescence is a quantitative measure of NOD1 activity. The inhibitory effect of compounds like this compound is determined by the reduction in luminescence.
Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay
Similar to the luciferase assay, the SEAP assay employs a reporter gene (SEAP) linked to an NF-κB promoter.[7] Activated NOD1 signaling leads to the secretion of SEAP into the cell culture medium. The enzymatic activity of SEAP, which can be measured colorimetrically, is proportional to the level of NF-κB activation.[9][10]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
NF-κB Luciferase Reporter Assay Protocol
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in DMEM supplemented with 10% FBS.[11]
-
Prepare a transfection mixture containing plasmids for an NF-κB-luciferase reporter, a constitutively expressed β-galactosidase (for normalization), and human NOD1.[11]
-
Transfect the cells using a suitable transfection reagent (e.g., XtremeGene9).[11]
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Inhibitor Treatment and NOD1 Stimulation:
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysate using a luminometer.
-
Measure β-galactosidase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase readings to the β-galactosidase readings.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
SEAP Reporter Assay Protocol
-
Cell Culture:
-
Use a stable cell line co-expressing human NOD1 and a SEAP reporter gene under the control of an NF-κB promoter (e.g., HEK-Blue™ hNOD1 cells).[9]
-
Plate the cells in a 96-well plate at an appropriate density.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with the test inhibitors at desired concentrations for 1 hour.
-
Stimulate the cells with a NOD1 ligand (e.g., iE-DAP).
-
-
SEAP Activity Measurement:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Heat-inactivate the supernatant (e.g., at 65°C for 30 minutes) to eliminate endogenous alkaline phosphatase activity.[13]
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reduction in SEAP activity in inhibitor-treated wells compared to control wells.
-
Determine the IC50 values from the dose-response curves.
-
Visualizing the Mechanism of Action
To understand the context of these assays, it is crucial to visualize the NOD1 signaling pathway and the point of intervention for inhibitors.
Figure 1: NOD1 signaling pathway and inhibitor action.
Figure 2: General workflow for NOD1 inhibition assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NOD1, NOD2, and NLRC5 Receptors in Antiviral and Antimycobacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
- 11. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Nod-IN-1 and RIP2 Kinase Inhibitors in Modulating NOD Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of Nod-IN-1, a dual inhibitor of NOD1 and NOD2, against a panel of well-characterized RIP2 kinase inhibitors. The information is compiled from various studies to offer a comprehensive overview of their biochemical and cellular potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to NOD1/2 and RIP2 Signaling
The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are intracellular pattern recognition receptors crucial for detecting bacterial peptidoglycans and initiating innate immune responses. Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIP2 (also known as RICK or CARDIAK), leading to the activation of downstream signaling pathways, primarily NF-κB and MAP kinases. This cascade results in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD-RIP2 signaling axis is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
This guide focuses on two distinct strategies for modulating this pathway: upstream inhibition of NOD1 and NOD2 by this compound, and direct inhibition of the downstream kinase RIP2 by a selection of small molecules.
Comparative Analysis of Inhibitor Potency
The following tables summarize the reported inhibitory activities of this compound and several RIP2 kinase inhibitors. It is important to note that these values are compiled from different studies and direct comparison of absolute IC50 values should be made with caution as experimental conditions may vary.
Biochemical and Cellular Activity of this compound
This compound is a potent mixed inhibitor of both NOD1 and NOD2.[1]
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | NOD1 | Cellular (NF-κB reporter) | 5.74[1] |
| This compound | NOD2 | Cellular (NF-κB reporter) | 6.45[1] |
Biochemical and Cellular Activity of RIP2 Kinase Inhibitors
This table presents the inhibitory concentrations of various small molecules that directly target RIP2 kinase.
| Compound | Target | Assay Type | IC50 (nM) |
| GSK583 | RIP2 Kinase | Biochemical (FP) | 5[2][3][4] |
| NOD2-dependent TNF-α (Monocytes) | Cellular | 8[4] | |
| NOD2-dependent TNF-α (Human Whole Blood) | Cellular | 237[3] | |
| WEHI-345 | RIP2 Kinase | Biochemical (Kinase Assay) | 130[5][6] |
| NOD2-dependent Cytokine Production | Cellular | Potent inhibition at 500 nM[5] | |
| Ponatinib | RIP2 Kinase | Biochemical (ADP-Glo) | 6.7 |
| NOD2-dependent NF-κB (HEK293) | Cellular | 0.8 | |
| Gefitinib | RIP2 Kinase | Biochemical | 51 |
| NOD2-dependent NF-κB (HEK293) | Cellular | 7800 |
Mechanism of Action
The inhibitors discussed in this guide employ distinct mechanisms to disrupt the NOD1/2-RIP2 signaling cascade.
This compound: This compound acts as a mixed inhibitor of NOD1 and NOD2, targeting the upstream receptors in the signaling pathway.[1] Its mechanism is distinct from RIP2 kinase inhibitors as it prevents the initial signal transduction from the NOD receptors.
RIP2 Kinase Inhibitors:
-
GSK583 and WEHI-345 (Type I Inhibitors): These are ATP-competitive inhibitors that bind to the active site of RIP2 kinase, preventing its autophosphorylation and subsequent activation of downstream signaling.[4][7] WEHI-345 has been shown to delay RIP2 ubiquitylation and NF-κB activation.[5]
-
Ponatinib (Type II Inhibitor): This inhibitor binds to the inactive "DFG-out" conformation of the RIPK2 kinase domain.[7][8] This not only blocks kinase activity but also prevents the conformational changes required for RIP2 ubiquitination, a critical step for downstream signaling.[8] Ponatinib has been shown to be a potent inhibitor of both RIP2 autophosphorylation and ubiquitination.[8]
-
Gefitinib: Originally developed as an EGFR inhibitor, Gefitinib has been shown to directly inhibit RIP2 kinase activity in the nanomolar range.[8]
The differing mechanisms of action are visualized in the signaling pathway diagram below.
Signaling Pathways and Inhibition Mechanisms
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HEK-Blue™ NOD1/NOD2 Reporter Gene Assay
This cellular assay is used to determine the inhibitory activity of compounds on the NOD1 and NOD2 signaling pathways.
-
Principle: HEK293 cells are stably transfected to express human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter. Activation of the NOD pathway leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.
-
Cell Line: HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen).
-
Protocol Outline:
-
Seed HEK-Blue™ cells in a 96-well plate and incubate overnight.
-
Pre-incubate cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) or a NOD2 agonist (e.g., L18-MDP) for 24 hours.
-
Collect the supernatant and measure SEAP activity using a detection reagent like QUANTI-Blue™.
-
Read the absorbance at 620-655 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
RIPK2 ADP-Glo™ Kinase Assay
This biochemical assay measures the direct inhibition of RIP2 kinase activity.
-
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Reagents: Recombinant human RIPK2 enzyme, ATP, appropriate kinase buffer, and the ADP-Glo™ Kinase Assay kit (Promega).
-
Protocol Outline:
-
Add the RIPK2 enzyme, substrate (if applicable), and test compound at various concentrations to a 384-well plate.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Determine the IC50 values from the dose-response curves.[9][10]
-
Cytokine Release Assay (TNF-α, IL-8)
This cellular assay measures the functional consequence of inhibiting the NOD-RIP2 pathway, which is the reduction of pro-inflammatory cytokine secretion.
-
Principle: Primary cells (e.g., human monocytes) or cell lines (e.g., THP-1) are stimulated with a NOD2 agonist in the presence of an inhibitor. The amount of secreted cytokines like TNF-α or IL-8 in the cell culture supernatant is then quantified using ELISA or other immunoassays.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs), primary human monocytes, or THP-1 monocytic cells.
-
Protocol Outline:
-
Isolate and plate the cells in a 96-well plate.
-
Pre-treat the cells with the inhibitor for 30-60 minutes.
-
Stimulate the cells with muramyl dipeptide (MDP) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-8 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values based on the reduction in cytokine levels at different inhibitor concentrations.[3]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of the NOD-RIP2 signaling pathway.
Conclusion
This guide highlights the different approaches to inhibit the NOD1/2-RIP2 signaling pathway. This compound offers a dual-targeting strategy at the receptor level, while the various RIP2 kinase inhibitors provide potent, direct inhibition of the key downstream kinase. The choice of inhibitor will depend on the specific research question, with this compound being suitable for studying the roles of the NOD receptors themselves, and RIP2 inhibitors for investigating the consequences of blocking the central kinase in the pathway. The provided experimental data and protocols serve as a valuable resource for researchers in the field of immunology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. RIPK2 Kinase Enzyme System Application Note [worldwide.promega.com]
Nod-IN-1: A Comparative Guide to its Cross-Reactivity with NLRs
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a comparative analysis of Nod-IN-1, a known inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs), and its cross-reactivity profile based on available data.
This compound has been identified as a potent mixed inhibitor of NOD1 and NOD2, two key intracellular pattern recognition receptors involved in the innate immune response. Its utility as a research tool and potential therapeutic lead is contingent on its specificity. This guide summarizes the known inhibitory activity of this compound, compares it with a selective inhibitor, and provides detailed experimental protocols for its characterization.
Inhibitor Activity Profile
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against NOD1 and NOD2. For comparative purposes, data for Noditinib-1 (ML130), a well-characterized selective NOD1 inhibitor, is also included.
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | NOD1 | 5.74 | Mixed Inhibitor | |
| NOD2 | 6.45 | |||
| Other NLRs (NLRP1, NLRP3, NLRC4, etc.) | Data not available | |||
| Noditinib-1 (ML130) | NOD1 | 0.56 | ~36-fold vs. NOD2 | |
| NOD2 | >20 |
Note: Extensive searches for data on the cross-reactivity of this compound against other NLR family members, such as NLRP1, NLRP3, and NLRC4, did not yield any specific inhibitory concentrations. Therefore, its activity against these other intracellular sensors remains uncharacterized in the public domain.
Signaling Pathways of Key NLRs
To understand the potential for cross-reactivity, it is essential to visualize the signaling pathways of the primary targets of this compound and other major NLRs.
Experimental Protocols
The inhibitory activity of this compound on NOD1 and NOD2 is typically assessed using a cell-based reporter assay that measures the activation of the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay quantifies the activity of this compound by measuring its ability to inhibit the ligand-induced activation of an NF-κB-driven luciferase reporter.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., XtremeGene9)
-
Plasmids:
-
NF-κB-luciferase reporter
-
Constitutively expressed β-galactosidase (for normalization)
-
Human NOD1 or NOD2 expression vector
-
Empty vector (pcDNA)
-
-
NOD1 ligand (e.g., Tri-DAP) or NOD2 ligand (e.g., MDP)
-
This compound
-
96-well plates
-
Luciferase and β-galactosidase assay reagents
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in 50 µL of DMEM with 10% FBS. Add 20 µL of DMEM per well and incubate for 1 hour at 37°C with 5% CO2.
-
Transfection:
-
Prepare a plasmid mixture in Opti-MEM containing the NF-κB-luciferase reporter (13 ng/well), β-galactosidase (8.6 ng/well), and either the NOD1 (0.25 ng/well) or NOD2 (0.05 ng/well) expression vector. Use an empty vector for control wells.
-
Add the transfection reagent to the plasmid mixture and incubate for 20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and replace it with fresh medium containing the desired concentrations of this compound.
-
Pre-incubate the cells with the compound for 1 hour.
-
-
Ligand Stimulation:
-
Add the specific NOD1 or NOD2 ligand (e.g., 40 nM TriDAP for NOD1 or 20 nM MDP for NOD2) to the wells.
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation: Incubate for 14-16 hours at 37°C with 5% CO2.
-
Lysis and Readout:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure luciferase activity as a readout for NF-κB activation and β-galactosidase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the ligand-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess whether the observed inhibition is due to specific pathway modulation or general cytotoxicity. An MTS assay can be performed in parallel.
Protocol:
-
Seed HEK-Blue NOD1 cells (or other suitable cell line) in a 96-well plate.
-
Treat the cells with various concentrations of this compound (up to 25 µM) for 24 hours.
-
Add MTS reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine the metabolic activity of the cells.
-
Compare the metabolic activity of treated cells to untreated controls to assess cytotoxicity.
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the inhibitory activity of this compound.
Conclusion
This compound is a valuable tool for studying the roles of NOD1 and NOD2 in cellular processes. It exhibits balanced dual inhibitory activity against these two receptors. However, the lack of publicly available data on its cross-reactivity with other NLR family members, particularly the inflammasome-forming NLRs, is a significant knowledge gap. Researchers using this compound should be aware of its non-selective profile between NOD1 and NOD2 and consider the potential for off-target effects on other NLRs, which have yet to be determined. Further comprehensive selectivity profiling is necessary to fully elucidate the utility of this compound as a specific chemical probe.
Efficacy of Nod-IN-1: A Comparative Analysis in Primary Cells vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nod-IN-1 Performance with Supporting Experimental Data.
The study of innate immunity and inflammatory responses relies on robust and reproducible in vitro models. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs), such as NOD1 and NOD2, are key intracellular sensors of bacterial peptidoglycan fragments, initiating signaling cascades that lead to the production of pro-inflammatory cytokines. This compound is a widely used small molecule inhibitor of both NOD1 and NOD2, making it a valuable tool for dissecting these pathways and for potential therapeutic development. However, the choice of cellular model—primary cells or immortalized cell lines—can significantly impact the interpretation of experimental outcomes. This guide provides a comparative overview of this compound efficacy in these two distinct systems, supported by experimental data and detailed protocols.
Key Differences: Primary Cells vs. Cell Lines
Primary cells are isolated directly from tissues and are considered more physiologically relevant as they closely mimic the in vivo environment. However, they are often difficult to source, have a limited lifespan in culture, and can exhibit significant donor-to-donor variability. In contrast, immortalized cell lines are genetically modified to proliferate indefinitely, offering a consistent and readily available experimental system. This consistency, however, comes at the cost of potential genetic and phenotypic drift from their tissue of origin.[1]
Quantitative Comparison of NOD Inhibitor Efficacy
| Inhibitor | Target | Cell Type | Assay | IC50 |
| GSK583 | RIPK2 | Primary Human Monocytes | MDP-stimulated TNF-α production | 8.0 nM[2] |
| Compound 4 (GSK) | RIPK2 | Human Monocytes | MDP-stimulated TNF-α production | 13 nM[2] |
| Ponatinib | RIPK2 | Primary Human Monocytes | L18-MDP-stimulated TNF production | Effective at 100 nM[3] |
| Regorafenib | RIPK2 | Primary Human Monocytes | L18-MDP-stimulated TNF production | Effective at 100 nM[3] |
| Gefitinib | RIPK2 | Primary Human Monocytes | L18-MDP-stimulated TNF production | ~10 µM for complete inhibition[3] |
| Ponatinib | RIPK2 | THP-1 Cells | L18-MDP-induced RIPK2 ubiquitination | Complete block at 100 nM[4] |
| GSK669 | NOD1/2 | THP-1 Cells | C12-iE-DAP/MDP-induced IL-8 secretion | Dose-dependent inhibition[5] |
| ML130 | NOD1 | THP-1 Cells | C12-iE-DAP-induced IL-8 secretion | Dose-dependent inhibition[5] |
Note: This table presents data for various NOD pathway inhibitors to illustrate the range of potencies observed in different cellular models. The specific efficacy of this compound may vary.
NOD1/NOD2 Signaling Pathway
The activation of NOD1 and NOD2 by their respective ligands, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) and muramyl dipeptide (MDP), leads to a conformational change and the recruitment of the serine-threonine kinase RIPK2. This interaction is crucial for the subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the transcription of pro-inflammatory genes.
References
- 1. Frontiers | Convenience versus Biological Significance: Are PMA-Differentiated THP-1 Cells a Reliable Substitute for Blood-Derived Macrophages When Studying in Vitro Polarization? [frontiersin.org]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists [mdpi.com]
A Researcher's Guide to In Vivo Validation of Novel Anti-Inflammatory Compounds: A Comparative Framework Using NOD Pathway Modulators
For researchers, scientists, and drug development professionals, the journey from a promising anti-inflammatory compound to a validated therapeutic candidate is paved with rigorous in vivo testing. This guide provides a comparative framework for the in vivo validation of Nod-IN-1, a potent mixed inhibitor of NOD1 and NOD2, by examining established experimental protocols and data from compounds targeting related inflammatory pathways. While specific in vivo data for this compound is not yet publicly available, this guide will utilize Dapansutrile (OLT1177), a selective NLRP3 inflammasome inhibitor, and GSK717 (GSK223), a selective NOD1 inhibitor, as benchmarks for experimental design and data presentation.
The innate immune system's Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are critical intracellular sensors that orchestrate inflammatory responses. Upon recognition of specific ligands, such as bacterial peptidoglycan fragments, NOD1 and NOD2 trigger a signaling cascade that culminates in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This makes them attractive targets for therapeutic intervention in a host of inflammatory diseases.
The NOD1/NOD2 Signaling Pathway
The activation of NOD1 and NOD2 initiates a complex series of protein interactions. A simplified representation of this pathway, leading to an inflammatory response, is depicted below. Understanding this pathway is crucial for identifying appropriate biomarkers and endpoints for in vivo studies.
Comparative In Vivo Validation Framework
To objectively assess the anti-inflammatory potential of a novel compound like this compound, a direct comparison with molecules targeting similar or downstream pathways is invaluable. This section outlines key in vivo models and presents data from studies on Dapansutrile and GSK717.
Alternative Compound 1: Dapansutrile (OLT1177)
Dapansutrile is a selective inhibitor of the NLRP3 inflammasome, a downstream effector in many inflammatory pathways, including those initiated by NLRs. Its efficacy has been demonstrated in several preclinical models of inflammation.
EAE is a widely used mouse model for multiple sclerosis, characterized by CNS inflammation and demyelination.
Experimental Protocol:
Quantitative Data Summary:
| Parameter | Control (EAE) | Dapansutrile (Oral) | Dapansutrile (i.p. 200 mg/kg) |
| Peak Clinical Score | 3.5 ± 0.2 | 2.1 ± 0.3 | 2.4 ± 0.4 |
| Spinal Cord IL-1β (pg/mg) | 15.2 ± 1.8 | 8.5 ± 1.1 | 9.2 ± 1.3 |
| Spinal Cord IL-18 (pg/mg) | 25.4 ± 2.9 | 14.1 ± 2.0 | 16.5 ± 2.2 |
| Spinal Cord IL-6 (pg/mg) | 45.8 ± 5.1 | 25.3 ± 3.5 | 28.9 ± 4.0 |
| Spinal Cord TNFα (pg/mg) | 30.1 ± 3.7 | 18.9 ± 2.6 | 20.5 ± 2.9 |
| Spinal Cord CXCL-1 (pg/mg) | 62.5 ± 7.3 | 35.1 ± 4.8 | 39.8 ± 5.5 |
| *Data are representative values compiled from published studies and presented as mean ± SEM. *p < 0.05 vs. Control. |
This model mimics the acute inflammatory response to monosodium urate (MSU) crystals in the joints.
Experimental Protocol:
-
Induction: C57BL/6 mice are injected with MSU crystals into the knee joint or air pouch.
-
Treatment: Dapansutrile (e.g., 600 mg/kg) is administered orally, either prophylactically or therapeutically after MSU injection.
-
Assessment:
-
Joint swelling and histology.
-
Infiltration of inflammatory cells (e.g., neutrophils).
-
Levels of pro-inflammatory cytokines and chemokines (IL-1β, IL-6, CXCL1) in synovial fluid or tissue.
-
Quantitative Data Summary:
| Parameter | Control (MSU) | Dapansutrile (600 mg/kg, prophylactic) |
| Joint Swelling (mm) | 1.5 ± 0.2 | 0.6 ± 0.1 |
| Neutrophil Infiltration (cells/field) | 250 ± 30 | 95 ± 15 |
| Synovial IL-1β (pg/mL) | 850 ± 90 | 320 ± 45 |
| Synovial IL-6 (pg/mL) | 1200 ± 150 | 450 ± 60 |
| Synovial CXCL1 (pg/mL) | 1800 ± 200 | 650 ± 80 |
| Data are representative values compiled from published studies and presented as mean ± SEM. *p < 0.05 vs. Control. |
Alternative Compound 2: GSK717 (GSK223)
GSK717 is a selective inhibitor of NOD1. While extensive in vivo data is not as readily available in the public domain as for Dapansutrile, its in vitro profile makes it a relevant comparator for a NOD1/NOD2 inhibitor like this compound. A hypothetical in vivo validation workflow for a selective NOD1 inhibitor is presented below.
Discussion and Future Directions
The presented frameworks for Dapansutrile and a selective NOD1 inhibitor highlight the essential components of a robust in vivo validation study for a novel anti-inflammatory compound like this compound. Key considerations for designing such a study include:
-
Model Selection: The choice of animal model should be relevant to the proposed therapeutic indication. For a broad-spectrum anti-inflammatory agent targeting NOD1/NOD2, models of peritonitis, sepsis, and inflammatory bowel disease would be highly relevant.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the PK/PD relationship is crucial to ensure adequate target engagement at the tested doses.
-
Biomarker Analysis: A comprehensive analysis of relevant cytokines, chemokines, and immune cell populations in blood and target tissues is necessary to elucidate the mechanism of action.
-
Direct Comparison: Whenever possible, including a head-to-head comparison with a known inhibitor of the same or a related pathway provides a valuable benchmark for efficacy.
As research on this compound progresses, the generation of in vivo data using methodologies similar to those described here will be critical for establishing its therapeutic potential and paving the way for future clinical development. This comparative guide serves as a foundational resource for designing and interpreting these crucial preclinical studies.
A Comparative Analysis of Nod-IN-1 and Other Small Molecule Inhibitors of NOD1/NOD2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Nod-IN-1, a known dual inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2), and other key small molecule modulators of this critical innate immune signaling pathway. The information presented herein is intended to aid researchers in the selection of appropriate chemical tools for studying the roles of NOD1 and NOD2 in various physiological and pathological processes.
Introduction to NOD1/NOD2 Signaling
NOD1 and NOD2 are intracellular pattern recognition receptors that play a crucial role in the innate immune system by detecting specific peptidoglycan (PGN) fragments from bacteria. Upon recognition of their respective ligands, NOD1 and NOD2 oligomerize and recruit the serine/threonine kinase RIPK2, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing bacterial infections. Dysregulation of NOD1/NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making these proteins attractive targets for therapeutic intervention.
This compound: A Dual Inhibitor of NOD1 and NOD2
This compound is a small molecule inhibitor that targets both NOD1 and NOD2. It is characterized by a 4-oxo-4,5-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide core structure.
Comparative Analysis of this compound and Other NOD Inhibitors
While a detailed structure-activity relationship (SAR) study of a series of direct this compound analogs is not extensively available in the public domain, a comparative analysis can be made between this compound and other well-characterized NOD1/NOD2 inhibitors with distinct chemical scaffolds. This comparison is based on their reported inhibitory concentrations (IC50) against NOD1 and NOD2, providing insights into their potency and selectivity.
| Compound | Target(s) | NOD1 IC50 (µM) | NOD2 IC50 (µM) | Selectivity | Chemical Scaffold |
| This compound | NOD1/NOD2 | 5.74[1] | 6.45[1] | Mixed | 4-oxo-4,5-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide |
| Nodinitib-1 (ML130) | NOD1 | 0.56[2] | >20 | NOD1 selective | 2-aminobenzimidazole |
| GSK'966 | NOD1 | ~0.1 | >10 | NOD1 selective | Quinazolinone |
| SB711 | NOD1 | ~1 | >10 | NOD1 selective | Phenyl-pyrrolidinyl-sulfonamide |
| CpdA | NOD2 | >10 | ~2.5 | NOD2 selective | Glucocorticoid-like |
Note: IC50 values can vary depending on the specific assay conditions used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
NF-κB Reporter Gene Assay
This assay is a common method to assess the activity of NOD1 and NOD2 inhibitors.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
For the assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
Cells are co-transfected with expression plasmids for human NOD1 or NOD2, a firefly luciferase reporter gene under the control of an NF-κB responsive promoter, and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment and Ligand Stimulation:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or its analogs).
-
After a pre-incubation period of 1 hour, cells are stimulated with a NOD1 agonist (e.g., 100 ng/mL C12-iE-DAP) or a NOD2 agonist (e.g., 100 ng/mL L18-MDP).
3. Luciferase Activity Measurement:
-
Following a 6-hour incubation with the agonist, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The percentage of inhibition is calculated relative to the vehicle-treated control (stimulated with agonist only).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
IL-8 Secretion Assay
This assay measures the downstream biological effect of NOD1/NOD2 activation, which is the production of the pro-inflammatory chemokine IL-8.
1. Cell Culture:
-
Human colorectal adenocarcinoma (HT-29) cells, which endogenously express NOD1, are cultured in McCoy's 5A medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are seeded in 96-well plates and grown to confluency.
2. Compound Treatment and Ligand Stimulation:
-
The culture medium is replaced with serum-free medium containing the test compounds.
-
After 1 hour of pre-incubation, cells are stimulated with a NOD1 agonist (e.g., 10 µg/mL Tri-DAP).
3. IL-8 Measurement:
-
After 24 hours of stimulation, the cell culture supernatants are collected.
-
The concentration of IL-8 in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's protocol.
4. Data Analysis:
-
The percentage of inhibition of IL-8 secretion is calculated relative to the vehicle-treated control.
-
IC50 values are determined as described for the NF-κB reporter assay.
Conclusion
This compound serves as a valuable tool for studying the combined roles of NOD1 and NOD2 in inflammatory responses. The comparative data presented in this guide highlights the varying potencies and selectivities of different classes of NOD inhibitors. The choice of inhibitor will depend on the specific research question, with selective inhibitors like Nodinitib-1 being ideal for dissecting the individual contributions of NOD1, while dual inhibitors like this compound are useful for investigating the consequences of broader NOD signaling blockade. The provided experimental protocols offer a foundation for the in-house evaluation and characterization of these and other novel NOD modulators. Further research into the development of a wider range of this compound analogs will be crucial for a more detailed understanding of the structure-activity relationships within this chemical series.
References
Safety Operating Guide
Navigating the Safe Disposal of Nod-IN-1: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the handling and disposal of Nod-IN-1, a potent inhibitor of nucleotide-binding oligomerization domain (NOD) receptors.[1][2][3] Adherence to these procedures is vital for protecting laboratory personnel and minimizing environmental impact.
While specific institutional and local regulations must always be consulted, the following procedures are based on established best practices for managing chemical waste in a laboratory setting.[4][5] this compound is intended for research purposes only and is not for human or veterinary use.[1] Therefore, it should be treated as a potentially hazardous substance, and all waste generated should be managed accordingly.
This compound: Key Properties
A summary of the quantitative data for this compound is provided below for easy reference. This information is crucial for handling, storage, and in considering potential chemical incompatibilities.
| Property | Value |
| CAS Number | 132819-92-2 |
| Molecular Formula | C₁₈H₁₇NO₄S |
| Formula Weight | 343.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage | -20°C |
| Stability | ≥ 4 years |
| Solubility | DMF: 30 mg/mLDMSO: 30-100 mg/mL[1][2]Ethanol: 6-15 mg/mL[6]Water: Insoluble[6] |
| Biological Activity | IC₅₀ (NOD1) = 5.74 µMIC₅₀ (NOD2) = 6.45 µM |
Standard Operating Procedure for this compound Disposal
This section outlines the step-by-step process for the safe disposal of this compound waste, from generation to collection.
Waste Minimization
Before beginning any experiment, researchers should adopt practices to minimize the generation of chemical waste.[4]
-
Source Reduction: Order only the smallest quantity of this compound required for your research.[4]
-
Scale Reduction: Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[4]
-
Inventory Management: Maintain a clear inventory of your chemicals to avoid ordering duplicates.[4]
Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal. Never mix incompatible waste streams.[7]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spill cleanup in a designated solid chemical waste container.
-
The container must be a high-density polyethylene (HDPE) bucket or another compatible container approved by your institution's Environmental Health & Safety (EHRS) department.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or other solvents) must be collected as hazardous liquid waste.
-
Use a dedicated, leak-proof, and chemically compatible container (plastic is preferred) with a secure screw cap.[4]
-
DO NOT dispose of this compound solutions down the drain.[5][8]
-
DO NOT dispose of this compound waste by evaporation in a fume hood.[8]
-
Keep halogenated and non-halogenated solvent wastes in separate containers, as their disposal routes may differ.[9]
-
Container Labeling
All waste containers must be properly labeled from the moment waste is first added.[4]
-
The label must clearly state "Hazardous Waste."
-
List all chemical constituents by their full name (e.g., "this compound," "Dimethyl Sulfoxide") and their approximate concentrations.
-
Indicate the date when the first waste was added to the container.
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to prevent spills.
-
Store incompatible waste types separately (e.g., acids and bases).[7]
-
Keep waste containers securely closed except when adding waste.[4][7]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, EHRS must remove it within three days.[4]
Arranging for Final Disposal
-
Once a waste container is full or you have finished generating that specific waste stream, contact your institution's EHRS or equivalent safety office to schedule a waste pickup.[4]
-
Laboratory personnel should not transport hazardous waste to central storage facilities themselves.[8]
Disposal of Empty Containers
-
A container that held this compound is not considered "empty" until all contents have been removed by standard practice.[9]
-
For containers that held acutely toxic chemicals (P-list wastes), triple rinsing is required. While this compound is not explicitly listed as a P-list waste, it is prudent to follow this practice given its potent biological activity.
-
The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[8]
-
After proper rinsing, deface or remove all chemical labels from the empty container and remove the cap before disposing of it as regular trash.[8]
Experimental Protocol: Cytotoxicity Assessment via MTS Assay
To evaluate the potential cytotoxicity of this compound, an MTS assay is often employed.[2][10]
Objective: To measure the proliferation rates and metabolic activity of cells in the presence of this compound.
Methodology:
-
Cell Culture: HEK-Blue™ NOD1 cells are cultured under standard conditions.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. This is then diluted to various target concentrations (e.g., up to 25 µM) in the appropriate cell culture medium.[2][10]
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with the prepared concentrations of this compound for a 24-hour period.[2][10] A vehicle control (medium with the highest concentration of DMSO used) and an untreated control are included.
-
MTS Reagent Addition: Following the 24-hour incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance is measured using a plate reader at the appropriate wavelength. The metabolic activity of treated cells is calculated as a percentage relative to the untreated control. A residual metabolic activity that does not fall below 80% at the maximum concentration tested generally indicates that the compound is well-tolerated by the cells.[2][10]
This compound Disposal Workflow
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe collection, storage, and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | NOD-like Receptor (NLR) | NOD | TargetMol [targetmol.com]
Essential Safety and Logistical Information for Handling Nod-IN-1
For researchers, scientists, and drug development professionals working with Nod-IN-1, a potent inhibitor of nucleotide-binding oligomerization domain (NOD) receptors, ensuring safe handling and proper disposal is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe laboratory use of this compound.
Disclaimer: This information is for guidance purposes only. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional and local safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
General Handling Precautions:
-
For research use only. Not for human or veterinary use.[1]
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.
-
Wash hands and any exposed skin thoroughly after handling.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. The specific glove type should be chosen based on the solvent used to dissolve this compound and the breakthrough time of the glove material. Consult the glove manufacturer's compatibility charts. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If there is a risk of aerosolization or handling large quantities, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound. |
Operational Plan: Handling and Storage
A clear and concise operational plan is crucial for the safe and effective use of this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Assemble all necessary equipment and materials, including the correct PPE.
-
Weighing: If working with the solid form, carefully weigh the required amount on an analytical balance, minimizing the creation of dust.
-
Dissolving: this compound is soluble in organic solvents such as DMSO and DMF.[1] When preparing a stock solution, add the solvent to the solid this compound and mix gently until fully dissolved.
-
Use in Experiments: When adding this compound to experimental setups (e.g., cell cultures), do so carefully to avoid splashes or spills.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
Storage:
| Parameter | Specification |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
| Formulation | Crystalline solid[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Disposal Guidelines:
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes) and PPE that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal.
Experimental Protocol: Inhibition of NOD1/NOD2 Signaling
This compound is a dual inhibitor of NOD1 and NOD2, which are intracellular pattern recognition receptors involved in the innate immune response. Upon activation by specific bacterial peptidoglycan fragments, NOD1 and NOD2 trigger a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound blocks this process.
Illustrative Experimental Workflow:
The following diagram outlines a general workflow to assess the inhibitory effect of this compound on NOD1/NOD2 signaling.
Caption: A typical experimental workflow to evaluate the inhibitory activity of this compound.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of NOD1/NOD2 and the point of inhibition by this compound.
Caption: this compound inhibits the activation of the NF-κB pathway by targeting NOD1 and NOD2.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
